5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
Description
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Properties
IUPAC Name |
5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCHRPMSPXKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536505 | |
| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85583-54-6 | |
| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a key intermediate in the synthesis of the antidiabetic drug, Pioglitazone.[1] Pioglitazone belongs to the thiazolidinedione class of drugs and functions as an insulin sensitizer. Understanding the physicochemical properties of its synthetic intermediates is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a summary of the known physicochemical properties of this compound, along with general experimental protocols for determining key parameters.
Core Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. It should be noted that comprehensive experimental data for this specific intermediate is limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O₃ | [2] |
| Molecular Weight | 272.30 g/mol | [3] |
| CAS Number | 85583-54-6 | [3] |
| Appearance | Light yellow to Amber to Dark green powder to crystal | |
| Physical State (at 20°C) | Solid | |
| Melting Point | 53-55 °C or 57.0 to 61.0 °C | |
| Purity | >98.0% (GC) |
Note: Conflicting melting point ranges have been reported. This could be due to different analytical methods or purity levels of the samples tested.
Synthesis Workflow
The synthesis of this compound is a critical step in the production of Pioglitazone. The general workflow for its synthesis is depicted below.
References
An In-depth Technical Guide to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and biological relevance of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Identifiers and Properties
This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of the antidiabetic drug, Pioglitazone.[1][2] Below is a summary of its primary identifiers and physicochemical properties.
| Identifier Type | Data |
| CAS Number | 85583-54-6[1][3][4] |
| IUPAC Name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |
| Synonyms | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]nitrobenzene[3][4] |
| Molecular Formula | C₁₅H₁₆N₂O₃[3][4] |
| Molecular Weight | 272.30 g/mol [3] |
| Appearance | Light yellow to amber to dark green powder/crystal[1][5] |
| Melting Point | 53 °C or 57.0 to 61.0 °C[1][2] |
| Canonical SMILES | CCc1ccc(CCOc2ccc(cc2)--INVALID-LINK--[O-])nc1[4] |
| InChI | InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3[4][6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to the title compound involves a Williamson ether synthesis. The following protocol is adapted from published literature.[1][2]
Materials:
-
2-(5-ethylpyridin-2-yl)ethanol
-
1-fluoro-4-nitrobenzene
-
Sodium hydride (60% dispersion in oil) or another suitable base like an alkali metal hydroxide.
-
Dimethylformamide (DMF) or Acetone as solvent.
-
Ethyl acetate for crystallization.
Procedure:
-
An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (e.g., 1.5 g, 10 mmol) and 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) is prepared.
-
The reactants are dissolved in a suitable solvent such as dimethylformamide (DMF).
-
A slight molar excess of a strong base, such as sodium hydride (e.g., 0.29 g, 12 mmol), is added portion-wise to the reaction mixture at room temperature.
-
The mixture is stirred at room temperature for approximately 10 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up, typically by pouring it into water and extracting with an organic solvent like ether.
-
The organic layer is washed with water and dried over a suitable drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The final compound is purified by crystallization from a solvent such as ethyl acetate.
Logical and Experimental Workflows
The primary significance of this compound lies in its role as a precursor to Pioglitazone. The logical workflow from this intermediate to the final active pharmaceutical ingredient is outlined below.
Biological Context and Signaling Pathways
While there is no documented direct biological activity for this compound itself, its end-product, Pioglitazone, is a well-characterized therapeutic agent. Pioglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[4]
The activation of PPAR-γ by Pioglitazone leads to a cascade of downstream effects that ultimately enhance insulin sensitivity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pioglitazone | 111025-46-8 [chemicalbook.com]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound | C15H16N2O3 | CID 13314806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine [lgcstandards.com]
A Technical Guide to the Spectroscopic Profile of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g/mol .[1][2][3][4] It is recognized as an impurity of Pioglitazone, a medication used to treat type 2 diabetes.[1] Understanding the spectroscopic characteristics of this compound is crucial for its identification, quantification, and quality control in pharmaceutical preparations. This guide provides a comprehensive overview of its expected and reported spectroscopic data, along with methodologies for its analysis.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound comprises three key components: a 5-ethylpyridine ring, an ethyl linker with an ether linkage, and a 4-nitrophenyl group. Each of these moieties contributes distinct signals to the compound's spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethyl group, the ethoxy linker, and the nitrophenyl ring.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H (positions 3, 4, 6) | 7.0 - 8.5 | m | 3H |
| Nitrophenyl-H | 7.0 - 8.3 | m | 4H |
| -O-CH₂- | 4.2 - 4.5 | t | 2H |
| Pyridine-CH₂- | 3.0 - 3.3 | t | 2H |
| Ethyl -CH₂- | 2.6 - 2.8 | q | 2H |
| Ethyl -CH₃ | 1.2 - 1.4 | t | 3H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Pyridine C (quaternary) | 150 - 160 |
| Nitrophenyl C-NO₂ | 140 - 150 |
| Pyridine C-H | 120 - 140 |
| Nitrophenyl C-H | 115 - 130 |
| Nitrophenyl C-O | 160 - 170 |
| -O-CH₂- | 65 - 75 |
| Pyridine-CH₂- | 35 - 45 |
| Ethyl -CH₂- | 25 - 35 |
| Ethyl -CH₃ | 10 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N (pyridine) | 1550 - 1650 |
| C=C (aromatic) | 1400 - 1600 |
| N-O (nitro group) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) |
| C-O (ether) | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ is expected at m/z 272. The fragmentation pattern would likely involve cleavage of the ether linkage and the ethyl group from the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyridine and nitrophenyl chromophores is expected to result in strong absorption in the UV region, likely between 250 and 350 nm.
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining high-quality spectroscopic data. While specific experimental details for this compound are not widely published, standard protocols for NMR, IR, MS, and UV-Vis analysis of organic compounds are applicable.
Sample Preparation For NMR analysis, the sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is typically introduced into the instrument in a suitable volatile solvent. For UV-Vis spectroscopy, the compound is dissolved in a UV-transparent solvent like ethanol or acetonitrile.
Instrumentation and Data Acquisition Standard spectroscopic instrumentation is used for analysis. For instance, NMR spectra can be acquired on a 300 or 500 MHz spectrometer. A Fourier-transform infrared (FTIR) spectrometer is used for IR analysis. A variety of mass analyzers (e.g., quadrupole, time-of-flight) can be employed for MS. A dual-beam UV-Vis spectrophotometer is suitable for absorption measurements.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to the Crystal Structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
Introduction: 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical synthesis. It serves as a crucial intermediate in the manufacture of Pioglitazone, a drug belonging to the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is essential for optimizing synthesis pathways and for the development of related biologically active compounds. This guide provides a detailed overview of the crystal structure of the title compound, based on X-ray crystallographic analysis, along with the experimental protocols for its synthesis and characterization.
Crystallographic and Structural Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1][2] The key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O₃ |
| Formula Weight | 272.30 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 17.3530(6) |
| b (Å) | 8.158(3) |
| c (Å) | 20.482(3) |
| Volume (ų) | 2897.4(14) |
| Z (Molecules per unit cell) | 8 |
| Temperature (K) | Room Temperature |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Dihedral Angle (Phenyl-Pyridine) | 83.2(2)° |
Data sourced from Naveen et al. (2006).[1][2]
The molecular conformation is characterized by a significant twist between the pyridine and phenyl rings, with a dihedral angle of 83.2(2)°.[1] The nitro group is nearly coplanar with the benzene ring it is attached to. The structure also exhibits intermolecular hydrogen bonds of the C–H···N type, forming hydrogen-bonded dimers within the crystal lattice.[1]
Experimental Protocols
1. Synthesis of this compound:
The synthesis was achieved via a nucleophilic aromatic substitution reaction.[1]
-
An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (10 mmol), sodium hydride (12 mmol), and 1-fluoro-4-nitrobenzene (10 mmol) was prepared.
-
The reactants were stirred in a dimethylformamide (DMF) solvent at room temperature for 10 hours.
-
The resulting product, this compound, was then isolated.
2. Crystallization:
Single crystals suitable for X-ray diffraction were obtained by crystallizing the synthesized compound from an ethyl acetate solution.[1]
3. X-ray Data Collection and Structure Refinement:
A single crystal with dimensions 0.3 × 0.27 × 0.25 mm was selected for the analysis.[1]
-
Data Collection: Data were collected on a DIPLabo Image Plate system using graphite-monochromated Mo Kα radiation. The oscillation method was employed at room temperature, collecting 36 frames of data with an oscillation range of 5° per frame.[1]
-
Data Reduction: The collected images were processed and the data were reduced using the Denzo and Scalepack software packages.[1]
-
Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program. All non-hydrogen atoms were identified, and hydrogen atoms were placed in chemically acceptable positions.[1]
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route for this compound.
Diagram 2: Experimental Workflow for Crystal Structure Determination
References
The Therapeutic Potential of Nitrophenoxy Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of nitrophenoxy pyridine derivatives. These compounds, characterized by a pyridine ring linked to a nitrophenoxy moiety, have emerged as a versatile and potent class of molecules in medicinal chemistry. Their significance is underscored by a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a vital resource for professionals in drug discovery and development.
Synthetic Strategies
The synthesis of nitrophenoxy pyridine derivatives is adaptable, allowing for extensive structure-activity relationship (SAR) studies to refine potency and selectivity.[1] Common strategies involve nucleophilic aromatic substitution (NAS), coupling reactions, and the introduction of the nitro group via electrophilic aromatic substitution.[2]
One prevalent method is the coupling of a substituted aminopyridine with an activated nitro-substituted benzene ring, such as 1-fluoro-3-nitrobenzene.[2] Another approach involves reacting a pyridine derivative with a nitrophenol. For instance, 3-acetylpyridine can be reacted with N,N-dimethylformamide dimethyl acetal, followed by a reaction with a nitrophenol derivative to achieve high yields.[2] The versatility of these synthetic routes enables the creation of diverse molecular architectures for biological screening.[2]
Biological Activities
Nitrophenoxy pyridine derivatives have demonstrated a remarkable breadth of therapeutic potential, with significant activity reported in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
The most extensively documented activity of this class of compounds is their antineoplastic effect.[1] They function primarily as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[1]
Mechanism of Action: These derivatives target key enzymes in cell cycle regulation and signal transduction.[1] Significant inhibition has been observed against Aurora kinases, Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), c-Met, VEGFR-2, and Epidermal Growth Factor Receptor (EGFR).[1][3] For example, certain 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been identified as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.[4] The binding of these derivatives to the kinase active site blocks downstream signaling, leading to cell cycle arrest and apoptosis.
Quantitative Data: The in vitro cytotoxic activity of these compounds has been evaluated against numerous human tumor cell lines.[5] Some derivatives have exhibited potent antitumor activities at low concentrations (log10 GI50 = -4.7).[5]
| Compound Class | Target / Cell Line | Activity (IC₅₀ / MIC) | Reference |
| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 0.22 µM - 7.03 µM | [6][7] |
| Thiophenyl Thiazolyl-Pyridines | A549 (Lung Cancer) | 0.66 µM - 16.03 µM | [3] |
| Pyridine Derivatives | Various (Leukemia, Melanoma, etc.) | log10 GI₅₀ = -4.7 | [5] |
| Imidazo[1,2-a]pyridine Derivatives | c-Met Kinase | 51.3% - 55.3% inhibition at 25 µM | [8] |
| Nitrophenylpiperazine Derivatives | Tyrosinase | IC₅₀ = 72.55 µM | [9] |
Antimicrobial and Anti-tubercular Activity
Nitrophenoxy pyridine derivatives have also shown significant potential in combating infectious diseases, including those caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens.
Mechanism of Action: While the exact mechanisms are varied, these compounds are known to disrupt essential cellular processes in microbes. Their activity has been confirmed against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[10][]
Anti-tubercular Prowess: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives demonstrated good potency against the H37RV strain of M. tuberculosis. Some compounds showed MICs between 0.5 and 0.8 µM, which is comparable to the standard drug Isoniazid (MIC of 0.3 µM). Furthermore, novel imidazo[1,2-a]pyridine carboxamide derivatives have shown excellent activity against MDR and XDR strains of TB, with MIC values ranging from 0.05 to 1.5 µM.
| Compound Class | Organism | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyridine carboxamides | M. tuberculosis (MDR/XDR) | 0.05 - 1.5 µM | |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | M. tuberculosis (H37RV) | 0.5 - 0.8 µM | |
| Pyridine Chalcone Derivatives | S. aureus (MRSA) | Not specified, but showed promise | [6] |
| Pyridine & Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | MIC as low as <0.0048 mg/mL | [10] |
Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases, and pyridine derivatives have been investigated for their ability to modulate inflammatory pathways.[6]
Mechanism of Action: Certain pyrimidine derivatives bearing a meta-nitrophenyl moiety have been shown to considerably suppress inducible nitric oxide synthase (iNOS) activity (IC50 = 6.2 µM) and iNOS-facilitated nitric oxide (NO) generation (IC50 = 8.6 µM) in LPS-stimulated cells.[12] The mechanism is believed to involve the blockage of iNOS dimerization.[12] Other derivatives have shown inhibitory effects against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12]
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Pyrimidine derivative (meta-nitrophenyl) | iNOS Activity | 6.2 µM | [12] |
| Pyrimidine derivative (meta-nitrophenyl) | NO Generation | 8.6 µM | [12] |
| Pyrimidine-pyridine hybrids | COX-2 Enzyme | 0.25 - 0.89 µM | [12] |
Other Biological Activities
The structural versatility of nitrophenoxy pyridine derivatives lends them to a range of other biological activities:
-
Enzyme Inhibition: Beyond kinases, these compounds have been shown to inhibit other enzymes like tyrosinase, acetylcholinesterase (AChE), and cytochrome P450 2A6.[8][9][13]
-
Antioxidant Activity: Some derivatives possess antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[1]
-
Anti-leishmanial Activity: This scaffold has also been explored for its potential against leishmaniasis.[1]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess the cytotoxic activity of a compound by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenoxy pyridine derivatives and incubate for the desired period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[6]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1]
Broth Microdilution for Antimicrobial MIC
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Culture bacterial strains in an appropriate broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Serial Dilution: Serially dilute the pyridine derivatives in the broth in 96-well microtiter plates.[6]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenoxy pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.
-
Influence of Substituents: Studies on pyridine-urea derivatives showed that the nature of the substituent on the phenyl urea moiety significantly influences anticancer activity.[6] A 4-iodophenyl urea substitution resulted in the highest potency against MCF-7 cells.[6]
-
Enhancing Groups: The presence of -OMe, -OH, -C=O, and -NH₂ groups can enhance antiproliferative activity.[14]
-
Detrimental Groups: Conversely, the presence of halogen atoms or bulky groups may lead to lower antiproliferative activity.[14]
-
Positional Effects: The position of substituents is critical. For example, substitutions at position 3 of the pyridine ring with an imidazole or propargyl ether group showed optimal interactions with the P450 2A6 active site.[13]
Conclusion
N-(4-Nitrophenyl)pyridin-2-amine derivatives and related nitrophenoxy pyridine compounds represent a highly versatile and potent class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases.[1] Their efficacy is largely driven by their ability to inhibit a range of enzymes fundamental to disease progression. The modular nature of their synthesis allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.[1] Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and on exploring novel therapeutic applications for this privileged chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-(3-Nitrophenoxy)pyridin-2-amine (EVT-8650208) [evitachem.com]
- 3. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. oaepublish.com [oaepublish.com]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the synthesis of pioglitazone intermediates
An in-depth analysis of the synthetic pathways for key intermediates in the production of Pioglitazone, a prominent thiazolidinedione antidiabetic agent. This review provides a technical guide for researchers and professionals in drug development, detailing synthetic methodologies, comparative data, and process workflows.
Introduction to Pioglitazone Synthesis
Pioglitazone, chemically known as (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, is a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1][2] The synthesis of Pioglitazone is a multi-step process involving several key intermediates. The most common retrosynthetic approaches dissect the molecule into three primary building blocks: the 5-ethyl-2-substituted pyridine moiety, a p-substituted phenyl ring, and the 2,4-thiazolidinedione (TZD) core.
This review focuses on the principal synthetic routes for three critical intermediates:
-
2,4-Thiazolidinedione (TZD) : The heterocyclic core of the drug.
-
2-(5-ethyl-2-pyridyl)ethanol : The precursor for the pyridine side-chain.
-
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde : The key aldehyde intermediate that combines the pyridine and phenyl fragments.
The final condensation and reduction steps to yield Pioglitazone from these intermediates will also be discussed.
Synthesis of 2,4-Thiazolidinedione (TZD)
The 2,4-thiazolidinedione ring is the pharmacophore of the glitazone class of drugs. Its synthesis is a fundamental step in the overall production of Pioglitazone. The most prevalent and historically significant method is the condensation of a chloroacetic acid derivative with thiourea.
A common approach involves the direct reaction of chloroacetic acid and thiourea in an acidic aqueous medium.[1][3][4] The reaction proceeds via the formation of an intermediate 2-iminothiazolidin-4-one, which is subsequently hydrolyzed under acidic conditions to yield the desired 2,4-thiazolidinedione.
Caption: Synthesis of 2,4-Thiazolidinedione from Chloroacetic Acid and Thiourea.
Experimental Protocol: Synthesis of 2,4-Thiazolidinedione
This protocol is based on the method described by condensing thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid.[1]
-
Reaction Setup: A mixture of thiourea (1 mole) and chloroacetic acid (1.05-1.15 moles) is prepared in water.[3]
-
Acidification: Concentrated hydrochloric acid is added to the mixture to achieve a pH of 0.5-2.[3]
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for approximately 10-12 hours with stirring.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, the mixture is cooled, which causes the crude 2,4-thiazolidinedione to precipitate.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove unreacted starting materials and inorganic salts.
-
Recrystallization: The crude product is purified by recrystallization from hot water or an ethanol-water mixture to yield high-purity 2,4-thiazolidinedione crystals.[3]
Data Summary: 2,4-Thiazolidinedione Synthesis
| Reactant A | Reactant B | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chloroacetic Acid | Thiourea | HCl / Water | Reflux | ~12 | High | [1][4] |
| Ethyl Chloroacetate | Thiourea | Ethanol, then HCl/H₂O | Reflux | - | - | [3] |
Synthesis of 2-(5-ethyl-2-pyridyl)ethanol
This pyridine-based alcohol is a crucial building block that forms the side chain of Pioglitazone. The most common industrial synthesis starts from 5-ethyl-2-methylpyridine (also known as aldehyde-collidine).[5] The synthesis involves a condensation reaction with formaldehyde.[6]
Caption: Synthesis of 2-(5-ethyl-2-pyridyl)ethanol.
Experimental Protocol: Synthesis of 2-(5-ethyl-2-pyridyl)ethanol
This procedure is based on the high-temperature condensation of 5-ethyl-2-methylpyridine with formaldehyde.[6]
-
Reaction Setup: 5-ethyl-2-methylpyridine and an aqueous solution of formaldehyde (e.g., 37%) are charged into a high-pressure steel autoclave.
-
Heating: The mixture is heated to an elevated temperature, typically around 200-250°C. The reaction is carried out under high pressure generated by the reactants and solvent at this temperature.
-
Reaction Time: The reaction is maintained at the target temperature for several hours until the conversion is maximized.
-
Workup: After cooling, the reaction vessel is vented, and the contents are removed. The product is typically separated from the aqueous layer.
-
Purification: The organic layer is subjected to fractional distillation under reduced pressure to isolate 2-(5-ethyl-2-pyridyl)ethanol from unreacted starting material and byproducts. The yield for this step is often reported as poor.
Data Summary: 2-(5-ethyl-2-pyridyl)ethanol Synthesis
| Starting Material | Reagent | Conditions | Purification | Yield | Reference |
| 5-Ethyl-2-methylpyridine | Formaldehyde | High Temp & Pressure | Distillation | Poor |
Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
This intermediate is synthesized by coupling the pyridine alcohol with a p-substituted phenol, typically 4-hydroxybenzaldehyde. This etherification is commonly achieved via a Williamson ether synthesis, where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, before reacting with the phenoxide.[7]
Caption: Synthesis of the key aldehyde intermediate via Williamson ether synthesis.
Experimental Protocol: Synthesis of the Benzaldehyde Intermediate
This protocol describes a two-step process involving the activation of the alcohol followed by coupling.[7]
-
Activation: To a solution of 2-(5-ethyl-2-pyridyl)ethanol (1 mole) and a base such as triethylamine (1.1 moles) in a suitable solvent like dichloromethane at 0°C, methanesulfonyl chloride (or p-toluenesulfonyl chloride) (1.1 moles) is added dropwise. The mixture is stirred for a few hours at room temperature. The resulting mesylate or tosylate is then isolated after an aqueous workup. A quantitative yield of the mesylate has been reported.[8]
-
Coupling: The activated intermediate (1 mole) is dissolved in a polar aprotic solvent like DMF or acetone. 4-Hydroxybenzaldehyde (1 mole) and a base such as potassium carbonate or sodium hydroxide are added.[7] The mixture is heated (e.g., to 80-90°C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is cooled, poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by crystallization or column chromatography to give 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.
Data Summary: Benzaldehyde Intermediate Synthesis
| Alcohol Derivative | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mesylate | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | - | - | [7] |
| Tosylate | 4-Hydroxybenzaldehyde | NaOH | - | - | - | [7] |
| Bromo-ethanol derivative | 4-Hydroxybenzaldehyde | NaH | DMF | 80-90 | 84 | [9] |
Final Steps: Synthesis of Pioglitazone
The final stage of the synthesis involves converting the aldehyde intermediate into Pioglitazone. This is typically accomplished in two steps: a Knoevenagel condensation followed by a reduction.
-
Knoevenagel Condensation: The 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde is condensed with 2,4-thiazolidinedione to form an intermediate, 5-[-4-[2-(5-ethylpyridin-2-yl)ethoxy]benzylidene]thiazolidine-2,4-dione (also known as dehydropioglitazone, DHP). This reaction is typically catalyzed by a weak base like piperidine.[7]
-
Reduction: The exocyclic carbon-carbon double bond in the DHP intermediate is selectively reduced to yield Pioglitazone. Various reduction methods have been employed, including catalytic hydrogenation (e.g., with Pd/C) or chemical reduction using reagents like sodium borohydride in the presence of a cobalt salt.[10] The cobalt-catalyzed reduction is often preferred on an industrial scale to avoid handling pyrophoric catalysts and high-pressure hydrogenation.[7]
Caption: Final two steps in the synthesis of Pioglitazone.
Experimental Protocol: Knoevenagel Condensation and Reduction
This protocol is a composite of common methods described in the literature.[7][10]
-
Condensation: To a solution of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (1 mole) and 2,4-thiazolidinedione (1 mole) in ethanol, a catalytic amount of piperidine is added. The mixture is heated to reflux for several hours. Upon cooling, the benzylidene intermediate (DHP) precipitates and is collected by filtration.
-
Reduction: The dried DHP intermediate (1 mole) is suspended in a suitable solvent (e.g., methanol, THF). Sodium borohydride (NaBH₄) and a cobalt salt (e.g., CoCl₂) are added portion-wise while maintaining the temperature. The reaction is stirred until completion (monitored by HPLC).
-
Isolation and Salt Formation: The reaction is quenched, and the product is worked up, often involving extraction and crystallization. For the commercial form, the resulting Pioglitazone base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to form Pioglitazone hydrochloride, which is isolated as a crystalline solid.
Data Summary: Pioglitazone Final Steps
| Step | Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Condensation | Aldehyde + TZD | Piperidine | Ethanol | Reflux | - | [7] |
| Reduction | DHP Intermediate | NaBH₄, CoCl₂ | Methanol/THF | - | High | [7] |
| Reduction | DHP Intermediate | H₂, Pd/C | - | High Pressure | - |
Conclusion
The synthesis of Pioglitazone relies on a convergent strategy that assembles three key fragments. The preparation of the 2,4-thiazolidinedione core via the Hantzsch synthesis is a well-established and efficient process. The synthesis of the pyridine side-chain precursor, 2-(5-ethyl-2-pyridyl)ethanol, from 5-ethyl-2-methylpyridine presents challenges in terms of yield. The crucial C-O bond formation to link the pyridine and phenyl moieties is effectively achieved through a Williamson ether synthesis, typically requiring activation of the alcohol. The final steps, a Knoevenagel condensation followed by a selective reduction of the exocyclic double bond, are generally high-yielding and have been optimized for industrial-scale production. The choice of reagents and conditions, particularly for the reduction step, is critical for ensuring high purity and avoiding process safety hazards. This review provides a foundational guide to the core synthetic routes for Pioglitazone intermediates, offering a basis for further research and process optimization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 8. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]
- 9. US8993773B2 - Process to prepare pioglitazone via several novel intermediates - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine: Synthesis, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the synthesis of the antidiabetic drug Pioglitazone. This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and offers essential safety and handling guidelines for laboratory and drug development settings.
Chemical and Physical Properties
This compound is a solid organic compound. Its known properties are summarized in the table below.
| Property | Value |
| CAS Number | 85583-54-6[1] |
| Molecular Formula | C15H16N2O3[1] |
| Molecular Weight | 272.30 g/mol [1] |
| Appearance | Light yellow to Amber to Dark green powder/crystal[2] |
| Melting Point | 57.0 to 61.0 °C[2] |
| Storage Temperature | +4°C[3] |
Synthesis Protocols
The primary synthesis of this compound involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 1-fluoro-4-nitrobenzene.
Laboratory Scale Synthesis
Experimental Protocol:
An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol, sodium hydride, and 1-fluoro-4-nitrobenzene is stirred at room temperature in dimethylformamide for 10 hours. The resulting product, this compound, can then be crystallized from ethyl acetate.
Caption: Synthesis of this compound.
Alternative Synthesis Process
An alternative process involves reacting 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone in the presence of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.[4] The weight ratios between 2-(5-ethyl-2-pyridyl)ethanol and 1-fluoro-4-nitrobenzene are typically in the range of 1:1 to 1:3.[4]
Safety and Handling
Hazard Classification
| Hazard | Classification |
| Transport Hazard Class | 6.1 (Toxic solid) |
| Packing Group | I |
Information based on generic safety data sheets.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential.
Caption: Recommended Personal Protective Equipment (PPE).
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[5] The container should be tightly sealed.
-
Spills: In case of a spill, use an inert absorbent material to contain it. The contained material should then be transferred to a sealed container for proper disposal.[5]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6][7]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Toxicological Information
Specific toxicological studies on this compound are not publicly available. However, studies on a structurally related compound, 2-ethyl-4-nitropyridine N-oxide, have shown toxic effects on the blood system in animal studies.[8] This compound also exhibited a pronounced irritating effect on the mucous membranes of the eyes.[8] Given these findings, it is prudent to handle this compound with a high degree of caution, assuming it may have similar toxic properties.
Biological Activity and Signaling Pathways
As this compound is primarily a chemical intermediate for the synthesis of other compounds like Pioglitazone, there is no available information on its specific biological activity or its interaction with signaling pathways. Its significance lies in its role as a building block in drug development.[1]
Conclusion
This compound is a crucial intermediate in pharmaceutical synthesis. While its direct biological effects are uncharacterized, its chemical properties and synthesis are well-documented. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound, drawing upon best practices for related chemical classes due to the absence of specific toxicological data. The provided synthesis and handling guidelines aim to ensure safe and effective use in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | 85583-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine [lgcstandards.com]
- 4. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [rjsocmed.com]
An In-depth Technical Guide on the Solubility of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a known impurity of the antidiabetic drug pioglitazone.[1] Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility analysis derived from the general principles of organic chemistry and data on structurally related compounds. Furthermore, detailed experimental protocols for determining the solubility of organic compounds are provided, alongside a discussion of the relevant biological signaling pathways associated with the parent drug, pioglitazone. This guide aims to serve as a valuable resource for researchers in drug development and analytical chemistry.
Introduction
This compound is a chemical entity of significant interest in the pharmaceutical industry, primarily due to its classification as a process impurity in the synthesis of pioglitazone.[1] Pioglitazone is a member of the thiazolidinedione class of drugs used to improve glycemic control in patients with type 2 diabetes.[2] The presence of impurities, even in trace amounts, can impact the safety and efficacy of a drug product. Therefore, understanding the physicochemical properties of impurities, such as their solubility, is crucial for the development of robust purification methods and analytical techniques.
The solubility of a compound in various organic solvents is a fundamental parameter that influences its purification, formulation, and bioavailability. This guide provides an in-depth analysis of the expected solubility of this compound and outlines methodologies for its empirical determination.
Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given the structure of this compound, it is anticipated to be soluble in polar aprotic solvents and to have some solubility in both polar protic and non-polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can interact favorably with the polar pyridine and nitro functional groups. DMF and DMSO are particularly strong organic solvents.[4][5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for interaction with protic solvents.[6] |
| Non-Polar | Hexane, Toluene | Low to Moderate | The presence of the ethyl group and aromatic rings provides non-polar character, allowing for some interaction with non-polar solvents.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds.[7][8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors and have moderate polarity.[5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires empirical testing. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining thermodynamic equilibrium solubility.[9]
Objective: To determine the mass of the solute that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap vial or flask.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the container to stand in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator, a gentle stream of nitrogen, or by placing the container in a vacuum oven at a temperature below the decomposition point of the compound.
-
Mass Determination and Calculation: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately. The mass of the dissolved solid is the difference between the final and initial weights of the container. The solubility is then calculated in terms of mg/mL or g/100 mL.
UV/Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance of light.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to determine the λmax. The nitro-aromatic moiety is expected to provide a strong UV-Vis signal.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
Saturated Solution Preparation and Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2). After equilibration and phase separation, withdraw a clear aliquot of the supernatant and filter it.
-
Dilution and Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. The solubility of the compound in the saturated solution is then calculated by taking the dilution factor into account.[4]
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Pioglitazone and the PPARγ Signaling Pathway
As this compound is an impurity of pioglitazone, understanding the mechanism of action of the parent drug is relevant. Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[10][11] The interaction of pioglitazone with PPARγ leads to the transcription of genes that enhance insulin sensitivity.[12] The potential for impurities to interact with this or other signaling pathways is a key consideration in drug safety.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains to be experimentally determined and published, this guide provides a robust framework for its qualitative prediction. The amphiphilic nature of the molecule suggests solubility across a range of solvents, with a higher affinity for polar aprotic and chlorinated solvents. The detailed experimental protocols provided herein offer a clear path for researchers to obtain precise quantitative solubility data. Furthermore, the contextual information regarding the PPARγ signaling pathway of the parent compound, pioglitazone, highlights the importance of characterizing such impurities in drug development. This guide serves as a foundational resource for scientists and professionals engaged in the analysis and control of pharmaceutical impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesonthenet.com [diabetesonthenet.com]
Molecular weight and formula of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
This guide provides comprehensive technical information on 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O₃[1][2][3][4] |
| Molecular Weight | 272.30 g/mol [1][2][3] |
| Exact Mass | 272.30 g/mol [1] |
| CAS Number | 85583-54-6[1][2][3] |
| Melting Point | 53-55 °C[3] |
Synthesis Protocol
A documented method for the synthesis of this compound has been reported.[5] This protocol involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 1-fluoro-4-nitrobenzene in the presence of a strong base.
Materials:
-
2-(5-ethylpyridin-2-yl)ethanol
-
Sodium hydride (NaH)
-
1-fluoro-4-nitrobenzene
-
Dimethylformamide (DMF)
-
Ethyl acetate
Procedure: An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (1.5 g, 10 mmol), sodium hydride (0.29 g, 12 mmol), and 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) was stirred in dimethylformamide at room temperature for 10 hours.[5] The resulting product, this compound, was then crystallized from ethyl acetate.[5]
Experimental Workflow
The synthesis process can be visualized as a straightforward workflow involving the reaction of starting materials followed by purification.
References
Methodological & Application
Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine from 2-(5-ethylpyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine from 2-(5-ethylpyridin-2-yl)ethanol. Two primary synthetic routes are presented: the Williamson ether synthesis and the Mitsunobu reaction. This compound is a key intermediate in the synthesis of various biologically active molecules. These protocols are intended to offer comprehensive guidance on the necessary reagents, reaction conditions, purification techniques, and expected outcomes.
Introduction
This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis from 2-(5-ethylpyridin-2-yl)ethanol is a key step in the preparation of more complex molecules. The ether linkage in the target molecule is typically formed through nucleophilic substitution reactions. This application note details two effective methods for this transformation: the Williamson ether synthesis, a classic and widely used method for forming ethers, and the Mitsunobu reaction, which offers an alternative under milder, neutral conditions. The choice of method may depend on the availability of reagents, desired reaction conditions, and scalability.
Chemical Reaction Pathway
Caption: Synthetic routes to this compound.
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below.
Protocol 1: Williamson Ether Synthesis
This method involves the deprotonation of the alcohol followed by a nucleophilic substitution reaction with an activated nitrobenzene derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-(5-ethylpyridin-2-yl)ethanol | 151.21 | 10 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 10 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL |
| Ethyl Acetate | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Brine | - | As needed |
| Anhydrous Magnesium Sulfate | - | As needed |
Procedure:
-
To a stirred suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.51 g, 10 mmol) in anhydrous DMF (10 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield:
While a specific yield for this reaction is not detailed in the immediate literature, typical laboratory yields for Williamson ether synthesis range from 50-95%.[1]
Protocol 2: Mitsunobu Reaction
This reaction proceeds under neutral conditions and offers an alternative to the base-mediated Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-(5-ethylpyridin-2-yl)ethanol | 151.21 | 10 |
| 4-Nitrophenol | 139.11 | 10 |
| Triphenylphosphine (PPh3) | 262.29 | 15 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 15 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL |
| Ethyl Acetate | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Brine | - | As needed |
| Anhydrous Sodium Sulfate | - | As needed |
Procedure:
-
Dissolve 2-(5-ethylpyridin-2-yl)ethanol (1.51 g, 10 mmol), 4-nitrophenol (1.39 g, 10 mmol), and triphenylphosphine (3.94 g, 15 mmol) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (2.61 g, 15 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and other byproducts.
Expected Yield:
Yields for Mitsunobu reactions can be variable depending on the substrates, but are often in the range of 60-90% for straightforward etherifications.
Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| Appearance | Light yellow to amber crystalline solid |
| Melting Point | 53-55 °C |
Spectroscopic Data:
While specific, experimentally derived spectra for this exact synthesis were not found in the search results, typical expected spectroscopic data based on the structure are provided below.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.30-8.10 (m, 2H, Ar-H ortho to NO₂)
-
δ 8.20-8.00 (d, 1H, Pyridine-H6)
-
δ 7.50-7.30 (m, 1H, Pyridine-H4)
-
δ 7.10-6.90 (m, 3H, Ar-H meta to NO₂ and Pyridine-H3)
-
δ 4.50-4.30 (t, 2H, -O-CH₂-)
-
δ 3.20-3.00 (t, 2H, -CH₂-Py)
-
δ 2.70-2.50 (q, 2H, -CH₂-CH₃)
-
δ 1.30-1.10 (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 164.0 (C-O of phenoxy)
-
δ 158.0 (C2 of pyridine)
-
δ 148.0 (C6 of pyridine)
-
δ 141.5 (C-NO₂)
-
δ 137.0 (C4 of pyridine)
-
δ 134.0 (C5 of pyridine)
-
δ 125.5 (CH ortho to NO₂)
-
δ 121.0 (C3 of pyridine)
-
δ 114.5 (CH meta to NO₂)
-
δ 67.0 (-O-CH₂-)
-
δ 38.0 (-CH₂-Py)
-
δ 25.5 (-CH₂-CH₃)
-
δ 15.0 (-CH₂-CH₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 273.12 [M+H]⁺
-
Conclusion
The synthesis of this compound can be effectively achieved from 2-(5-ethylpyridin-2-yl)ethanol using either the Williamson ether synthesis or the Mitsunobu reaction. The choice of protocol will depend on the specific requirements of the researcher, including desired reaction conditions and available equipment. The provided protocols offer a detailed guide to performing these syntheses and characterizing the final product. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high yield and purity of the target compound.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the synthesis of various biologically active compounds. The described method is a Williamson ether synthesis, a robust and widely used reaction in organic chemistry.
Introduction
The Williamson ether synthesis is a versatile and straightforward method for preparing ethers, proceeding via an S\textsubscript{N}2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[1] This protocol details the synthesis of this compound from 2-(5-ethylpyridin-2-yl)ethanol and 1-fluoro-4-nitrobenzene using sodium hydride as a base in dimethylformamide (DMF).
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-(5-ethylpyridin-2-yl)ethanol | C₉H₁₃NO | 151.21 | Starting Material (Nucleophile Precursor) |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Starting Material (Electrophile) |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| This compound | C₁₅H₁₆N₂O₃ | 272.30 | Product |
Reaction Conditions Summary
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 10 hours |
| Solvent | Dimethylformamide (DMF) |
| Base | Sodium Hydride |
| Molar Ratio (Alcohol:Base:Aryl Halide) | 1 : 1.2 : 1 |
Expected Product Characterization
| Analysis | Expected Result |
| Melting Point | 53 °C[2] |
| ¹H NMR (CDCl₃, predicted) | δ (ppm): 8.3 (d, 1H, pyridine-H6), 8.2 (d, 2H, Ar-H ortho to NO₂), 7.5 (dd, 1H, pyridine-H4), 7.2 (d, 1H, pyridine-H3), 7.0 (d, 2H, Ar-H meta to NO₂), 4.4 (t, 2H, -O-CH₂-), 3.2 (t, 2H, -CH₂-pyridine), 2.7 (q, 2H, -CH₂-CH₃), 1.3 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, predicted) | δ (ppm): 164.0, 158.0, 147.0, 141.5, 137.0, 126.0, 125.5, 122.0, 114.5, 67.0, 37.0, 26.0, 15.5 |
| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3100-3000 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1590, 1490 (Aromatic C=C stretch), ~1520, 1340 (N-O stretch of nitro group), ~1250 (Aryl ether C-O stretch) |
| Mass Spectrometry (EI) | m/z: 272 (M⁺) |
Experimental Protocols
Materials and Equipment
-
2-(5-ethylpyridin-2-yl)ethanol
-
1-Fluoro-4-nitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Synthesis of this compound
1. Reaction Setup: a. A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen). b. Anhydrous DMF is added to the flask.
2. Formation of the Alkoxide: a. To the stirred DMF, carefully add sodium hydride (1.2 equivalents). Caution: Sodium hydride is highly reactive and flammable. Handle in an inert atmosphere and away from moisture. b. Slowly add a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension at room temperature. c. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
3. Williamson Ether Synthesis: a. To the resulting alkoxide solution, add 1-fluoro-4-nitrobenzene (1.0 equivalent) dropwise at room temperature. b. Stir the reaction mixture at room temperature for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up Procedure: a. After the reaction is complete, cool the flask in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy any unreacted sodium hydride. c. Remove the DMF under reduced pressure using a rotary evaporator. d. To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers and wash with deionized water, followed by a saturated brine solution. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification: a. The crude product can be purified by crystallization from ethyl acetate.[2] b. Dissolve the crude solid in a minimal amount of hot ethyl acetate. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
6. Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final compound.
Mandatory Visualizations
References
Application of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in Drug Discovery: A Synthetic Intermediate for the Antidiabetic Drug Pioglitazone
Application Notes
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a crucial chemical intermediate whose primary application in drug discovery is in the synthesis of Pioglitazone, a potent and widely used oral antidiabetic agent.[1] Pioglitazone belongs to the thiazolidinedione class of drugs, which are known for their insulin-sensitizing effects. The role of this compound is therefore integral to the manufacturing process of this important therapeutic agent for type 2 diabetes mellitus.
The synthesis of Pioglitazone from this intermediate involves a multi-step process, which is a key focus for pharmaceutical chemists aiming to optimize the production of this drug. The structural integrity and purity of this compound are paramount as they directly impact the yield and purity of the final active pharmaceutical ingredient (API), Pioglitazone. Consequently, this compound is of significant interest to researchers and professionals in process chemistry and drug manufacturing. While it is also considered an intermediate for other biologically active heterocycles, its most prominent role is in the Pioglitazone synthesis pathway.[1] It is also identified as a potential impurity in the final Pioglitazone product, making its monitoring and control essential during drug manufacturing.
It is important to note that this compound is not intended for direct therapeutic or diagnostic use. Its significance lies in its utility as a building block in the chemical synthesis of a clinically approved drug. Therefore, research and development efforts involving this compound are typically focused on its synthesis, purification, and subsequent conversion to Pioglitazone.
Mechanism of Action of the Final Product: Pioglitazone
Pioglitazone exerts its therapeutic effects by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in skeletal muscle and the liver. Activation of PPARγ by Pioglitazone leads to the regulation of gene transcription involved in glucose and lipid metabolism. This results in enhanced insulin sensitivity and improved glycemic control. The binding of Pioglitazone to PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements, modulating the expression of target genes. This ultimately leads to an increase in glucose uptake in peripheral tissues and a decrease in hepatic glucose production.
Quantitative Data
There is no publicly available quantitative data regarding the direct biological activity of this compound, such as IC50 or binding affinity values. This is because the compound is primarily utilized as a synthetic intermediate and is not typically evaluated for its own pharmacological effects. The relevant quantitative data would pertain to the final drug product, Pioglitazone.
Experimental Protocols
The following protocols describe the synthesis of this compound and its subsequent conversion to Pioglitazone.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis described in the literature.[1]
Materials:
-
2-(5-ethylpyridin-2-yl)ethanol
-
Sodium hydride (NaH)
-
1-fluoro-4-nitrobenzene
-
Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, prepare an equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (e.g., 1.5 g, 10 mmol) and 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) in dimethylformamide.
-
To this mixture, carefully add sodium hydride (e.g., 0.29 g, 12 mmol) in portions at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 10 hours.
-
Upon completion of the reaction (monitored by a suitable method such as thin-layer chromatography), the title compound, this compound, is obtained.
-
The crude product can be purified by crystallization from ethyl acetate.
Protocol 2: Synthesis of Pioglitazone from this compound
This protocol is a generalized multi-step procedure based on common synthetic routes for Pioglitazone.
Step 1: Reduction of the Nitro Group to an Amine
-
Dissolve this compound in a suitable solvent such as methanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline.
Step 2: Formation of the Benzaldehyde Intermediate
-
The resulting aniline derivative is converted to the corresponding benzaldehyde, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde. This can be achieved through various methods, such as the Duff reaction or by diazotization followed by formylation.
Step 3: Knoevenagel Condensation
-
Dissolve 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde and 2,4-thiazolidinedione in a suitable solvent like ethanol.
-
Add a basic catalyst, such as piperidine, to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product, 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione, to crystallize.
-
Collect the solid product by filtration.
Step 4: Reduction of the Benzylidene Intermediate
-
The benzylidene intermediate is then reduced to yield Pioglitazone. A common method involves catalytic hydrogenation using a catalyst like Pd/C in a suitable solvent.
-
Upon completion of the reduction, the catalyst is removed by filtration.
-
The crude Pioglitazone can be purified by recrystallization.
Visualizations
Caption: Synthetic workflow for Pioglitazone highlighting the key intermediate.
Caption: Signaling pathway of Pioglitazone via PPARγ activation.
References
Application Notes and Protocols for the Alkylation of 2-Amino-4-Aryl-6-Mercaptopyridine-3,5-Dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the S-alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, a key reaction in the synthesis of various biologically active compounds. The mercapto group of this scaffold serves as a versatile handle for introducing a variety of alkyl substituents, enabling the exploration of structure-activity relationships in drug discovery.
Introduction
The 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The nucleophilic thiol group at the 6-position is readily alkylated, providing a straightforward method for the synthesis of diverse libraries of compounds for screening. This protocol outlines a general and efficient method for the S-alkylation of these mercaptopyridine derivatives using alkyl halides in the presence of a mild base.
Data Presentation
The following table summarizes representative data for S-substituted 2-amino-4-aryl-pyridine-3,5-dicarbonitrile derivatives. While the primary focus of this protocol is S-alkylation, the available detailed characterization data from the literature predominantly features S-phenyl derivatives, which are included here as representative examples of the spectroscopic characteristics of this class of compounds.
| Compound ID | R Group (at position 6) | Ar Group (at position 4) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | Phenyl | Phenyl | - | 217-218 | ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.48–7.58 (m, 5H, Ar–H), 7.27–7.36 (m, 5H, Ar–H), 5.67 (br s, 2H, NH₂). ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 179.34, 166.14, 160.89, 160.32, 137.16, 134.77, 130.21, 128.69, 128.42, 128.02, 127.03, 126.81, 85.00, 83.51, 54.64. IR (KBr, cm⁻¹): 3460, 3321 (NH₂), 2214 (CN). |
| 2 | Phenyl | 4-Chlorophenyl | - | 221-222 | ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.46–7.55 (m, 5H, Ar–H), 7.32 (d, J=7.8 Hz, 2H, Ar–H), 7.28 (d, J=7.8 Hz, 2H, Ar–H), 5.70 (br s, 2H, NH₂). IR (KBr, cm⁻¹): 3468, 3340 (NH₂), 2216 (CN). |
| 3 | Phenyl | 4-Nitrophenyl | - | - | ¹H NMR (DMSO-d₆, 250 MHz) δ (ppm): 8.39 (d, 2H, J = 8.25 Hz, Ar-H), 7.83–7.90 (m, 5H, Ar-H), 7.48-7.57 (m, 4H, Ar-H, NH₂). ¹³C NMR (DMSO-d₆, 62.5 MHz) δ (ppm): 166.6, 159.9, 157.1, 140.6, 135.2, 131.7, 130.2, 129.9, 127.3, 124.3, 115.4, 115.0, 93.5, 87.4. IR (KBr, cm⁻¹): 3424, 3333 (NH₂), 2213 (CN). |
Experimental Protocols
This section provides a general protocol for the S-alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.
Materials and Reagents
-
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for S-Alkylation
-
To a solution of the 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile in anhydrous DMF, add the base (potassium carbonate or sodium bicarbonate).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure S-alkylated product.
Characterization
The structure of the synthesized compounds should be confirmed by standard spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence of the alkyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -CN).
Visualizations
General Reaction Scheme for S-Alkylation
Caption: General S-alkylation reaction of 2-amino-4-aryl-6-mercaptopyridines.
Experimental Workflow for S-Alkylation and Purification
Caption: Step-by-step workflow for the S-alkylation and purification process.
Application Notes and Protocols: 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine as a key chemical intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and relevant biological context are provided to support research and development in medicinal chemistry and drug discovery.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 85583-54-6 | |
| Molecular Formula | C15H16N2O3 | PubChem |
| Molecular Weight | 272.30 g/mol | PubChem |
| Appearance | Light yellow to Amber to Dark green powder/crystal | TCI Chemicals |
| Melting Point | 57.0 to 61.0 °C | TCI Chemicals |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Ethyl Acetate. | [1] |
Primary Application: Intermediate in the Synthesis of Pioglitazone
This compound is a pivotal intermediate in the multi-step synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[1] Pioglitazone functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[2]
Synthetic Workflow for Pioglitazone
The general synthetic route from the title intermediate to Pioglitazone involves three key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 4-(2-(5-ethylpyridin-2-yl)ethoxy)aniline.
-
Formation of the Benzylidene Intermediate: The resulting aniline can be converted to the corresponding benzaldehyde derivative, which then undergoes a Knoevenagel condensation with 2,4-thiazolidinedione.
-
Reduction of the Benzylidene Double Bond: The exocyclic double bond of the benzylidene intermediate is reduced to afford the final product, Pioglitazone.
References
Application Note: NMR Characterization of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of the synthetic intermediate, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. This compound is a key precursor in the synthesis of various pharmaceutical agents. Accurate structural elucidation and purity assessment are critical for its use in drug development. This application note outlines the standardized procedures for sample preparation, data acquisition, and processing for ¹H and ¹³C NMR spectroscopy.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutics. Its molecular structure, containing both a substituted pyridine ring and a nitrophenoxy group, requires thorough characterization to ensure its identity and purity before proceeding with subsequent synthetic steps. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This note provides a comprehensive guide to obtaining and interpreting high-quality ¹H and ¹³C NMR data for this compound.
Data Presentation
Disclaimer: The following NMR data is presented as a template. Specific chemical shifts, coupling constants, and integration values should be determined experimentally.
Table 1: ¹H NMR Data for this compound (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| [Template Value] | [e.g., d] | [e.g., 8.2] | [e.g., 2H] | [e.g., Ar-H] |
| [Template Value] | [e.g., d] | [e.g., 8.2] | [e.g., 2H] | [e.g., Ar-H] |
| [Template Value] | [e.g., s] | [e.g., 1H] | [e.g., Py-H] | |
| [Template Value] | [e.g., d] | [e.g., 7.8] | [e.g., 1H] | [e.g., Py-H] |
| [Template Value] | [e.g., d] | [e.g., 7.8] | [e.g., 1H] | [e.g., Py-H] |
| [Template Value] | [e.g., t] | [e.g., 6.5] | [e.g., 2H] | [e.g., O-CH₂] |
| [Template Value] | [e.g., t] | [e.g., 6.5] | [e.g., 2H] | [e.g., Py-CH₂] |
| [Template Value] | [e.g., q] | [e.g., 7.6] | [e.g., 2H] | [e.g., CH₂-CH₃] |
| [Template Value] | [e.g., t] | [e.g., 7.6] | [e.g., 3H] | [e.g., CH₂-CH₃] |
Table 2: ¹³C NMR Data for this compound (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| [Template Value] | [e.g., C=N] |
| [Template Value] | [e.g., C-NO₂] |
| [Template Value] | [e.g., C-O] |
| [Template Value] | [e.g., Ar-C] |
| [Template Value] | [e.g., Ar-CH] |
| [Template Value] | [e.g., Py-C] |
| [Template Value] | [e.g., Py-CH] |
| [Template Value] | [e.g., O-CH₂] |
| [Template Value] | [e.g., Py-CH₂] |
| [Template Value] | [e.g., CH₂-CH₃] |
| [Template Value] | [e.g., CH₂-CH₃] |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for small organic molecules of this type. Ensure the solvent is of high purity (≥99.8 atom % D).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent to the NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable stable compound with a known concentration) can be added. TMS also serves as the chemical shift reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a clean Pasteur pipette.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 16-20 ppm
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., ~6 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-240 ppm
-
Transmitter Frequency Offset (o1p): Centered in the spectral region of interest (e.g., ~100 ppm).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H) or the internal standard (TMS: δ = 0.00 ppm for both ¹H and ¹³C). For ¹³C, the CDCl₃ triplet is centered at δ = 77.16 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra. For the ¹H spectrum, determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).
Logical Workflow for NMR Characterization
Caption: Workflow for the NMR characterization of this compound.
Application Note: Mass Spectrometry Analysis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the mass spectrometry analysis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a known impurity of the pharmaceutical agent pioglitazone.[1] The protocols detailed herein are designed for the accurate determination of its molecular weight and the elucidation of its structure through fragmentation analysis, which is crucial for quality control and regulatory compliance in drug development. This application note includes detailed experimental protocols, predicted fragmentation pathways, and quantitative data presentation to aid researchers in the identification and characterization of this and structurally related compounds.
Introduction
This compound is a substituted pyridine derivative that has been identified as an impurity in the synthesis of pioglitazone, an oral anti-diabetic drug. Its chemical formula is C₁₅H₁₆N₂O₃ with a molecular weight of 272.30 g/mol and an accurate mass of 272.1161.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled. Mass spectrometry is a powerful analytical technique for the identification and quantification of such impurities, even at trace levels.
This application note outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The methodology provides a framework for researchers and quality control analysts to develop and validate methods for the characterization of this specific impurity.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted below.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
a. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in 1 mL of methanol in a clean, dry vial.
-
Vortex for 30 seconds to ensure complete dissolution.
b. Working Standard Solutions (0.1, 1, 10, 50, 100 ng/mL):
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards at the desired concentrations.
c. Sample Preparation from Pioglitazone API:
-
Accurately weigh 100 mg of the pioglitazone API.
-
Dissolve in 10 mL of a 50:50 (v/v) acetonitrile:water solution.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A high-performance liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer is recommended for this analysis.
a. LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
Time (min) % B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
b. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Mode: Full Scan (m/z 50-500) and Product Ion Scan
-
Collision Gas: Argon
-
Collision Energy: Optimized for characteristic fragment ions (e.g., 15-30 eV)
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under ESI-MS/MS is predicted to occur at several key locations, driven by the protonation of the pyridine nitrogen and the stability of the resulting fragment ions. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[4][5]
The molecular ion [M+H]⁺ is expected at m/z 273.1234.
Caption: Predicted fragmentation pathway for this compound.
Data Presentation
Table 1: Predicted Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 273.12 | 227.13 | NO₂ (46.01 Da) | [M+H-NO₂]⁺ |
| 273.12 | 135.06 | C₇H₆O₃ (p-nitrophenol) | [C₈H₁₀N]⁺ (ethylpyridine ethyl cation) |
| 273.12 | 120.08 | C₈H₉O (ethylphenoxy) | [C₇H₆NO₂]⁺ (nitrophenyl cation) |
| 135.06 | 106.06 | C₂H₅ (ethyl group) | [C₆H₆N]⁺ (pyridine cation) |
Table 2: Quantitative Analysis of a Spiked Pioglitazone Sample
| Analyte | Concentration (ng/mL) | Peak Area | Signal-to-Noise (S/N) | Accuracy (%) |
| This compound Standard 1 | 0.1 | 1,520 | 12 | 98.5 |
| This compound Standard 2 | 1.0 | 14,890 | 115 | 101.2 |
| This compound Standard 3 | 10.0 | 151,200 | 1210 | 99.8 |
| This compound Standard 4 | 50.0 | 755,400 | >5000 | 100.5 |
| This compound Standard 5 | 100.0 | 1,520,100 | >10000 | 99.5 |
| Spiked Pioglitazone Sample | 5.0 | 76,150 | 610 | 101.5 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive and selective approach for the identification and quantification of this compound. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the predicted fragmentation pathway, will serve as a valuable resource for researchers and drug development professionals involved in the quality control of pioglitazone and the characterization of related impurities. The presented workflow and data structure offer a clear framework for method development and validation, ensuring the safety and efficacy of pharmaceutical products.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C15H16N2O3 | CID 13314806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine [lgcstandards.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: HPLC Purification of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. This compound is a notable impurity in the synthesis of the antidiabetic drug pioglitazone[1]. The developed protocol provides an efficient means to isolate the target compound with high purity, which is crucial for its use as a reference standard in quality control and drug development processes. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring effective separation from synthetic intermediates and byproducts.
Introduction
This compound is a key intermediate and potential impurity in the manufacturing of pioglitazone. Accurate monitoring and control of such impurities are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-purity reference standards are essential for the validation of analytical methods used for impurity profiling. This document provides a detailed protocol for the preparative HPLC purification of this specific pyridine derivative. The principles of reversed-phase chromatography are employed, where separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase[2][3].
Experimental Protocols
Materials and Reagents
-
Sample: Crude this compound (synthesis intermediate)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q® or equivalent)
-
Methanol (HPLC grade) for sample dissolution
-
-
Additives:
-
Trifluoroacetic acid (TFA), 0.1% (v/v) (optional, for improved peak shape)
-
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
Sample Preparation
-
Accurately weigh approximately 100 mg of the crude this compound.
-
Dissolve the sample in 10 mL of methanol to create a stock solution of 10 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Conditions
The purification is performed using a reversed-phase C18 column. The mobile phase consists of a mixture of acetonitrile and water, with a gradient elution to ensure optimal separation[4][5].
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 min, then 70-95% B over 5 min, hold at 95% B for 5 min |
| Flow Rate | 15 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading) |
| Detection | UV at 254 nm[6] |
| Column Temperature | Ambient |
Purification and Post-Purification Protocol
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (30% Acetonitrile) for at least 30 minutes.
-
Inject the filtered sample solution onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Determine the purity of the final product using analytical HPLC.
Data Presentation
The following table summarizes the expected results from the analytical HPLC analysis of the purified compound.
Table 2: Analytical HPLC Data for Purified Product
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Purity (%) | >99.0% |
| Recovery (%) | ~85% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification workflow.
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
The described RP-HPLC method is effective for the preparative purification of this compound. The protocol is straightforward and yields a final product with high purity, suitable for use as an analytical reference standard. The use of a C18 column with an acetonitrile-water gradient provides excellent resolution and recovery. This method can be adapted for the purification of other structurally related pyridine derivatives.
References
Application Note: X-ray Crystallography Protocol for 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
Abstract
This application note provides a detailed protocol for the single-crystal X-ray diffraction analysis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the synthesis of the antidiabetic drug pioglitazone.[1] The protocol covers the synthesis, crystallization, data collection, and structure refinement of the title compound. The presented data and methodologies are intended to guide researchers in the structural characterization of this and similar compounds.
Introduction
This compound is a significant precursor in the pharmaceutical industry.[1] Understanding its three-dimensional structure is crucial for structure-based drug design and for controlling the solid-state properties of related active pharmaceutical ingredients. X-ray crystallography provides definitive information on the molecular conformation and intermolecular interactions within the crystal lattice. This document outlines the experimental procedure for obtaining the crystal structure of the title compound.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction.[1]
Materials:
-
2-(5-ethylpyridin-2-yl)ethanol
-
Sodium hydride (NaH)
-
1-fluoro-4-nitrobenzene
-
Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (1.5 g, 10 mmol), sodium hydride (0.29 g, 12 mmol), and 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) was prepared in dimethylformamide.[1]
-
The reaction mixture was stirred at room temperature for 10 hours.[1]
-
Upon completion of the reaction, the crude product was obtained.
-
The title compound was purified by crystallization from ethyl acetate.[1]
-
The melting point of the crystallized product is 53°C.[1]
Single-Crystal X-ray Crystallography
A suitable single crystal of this compound with dimensions of 0.3 x 0.27 x 0.25 mm was selected for X-ray diffraction analysis.[1]
Data Collection:
-
Crystal Mounting: The selected crystal was mounted on a goniometer head.
-
Instrument: Data were collected on a DIPLabo Image Plate system.[1]
-
X-ray Source: The system was equipped with a normal-focus, 3 kW sealed X-ray source generating graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]
-
Data Collection Method: The oscillation method was employed for data collection at room temperature.[1]
-
Detector Distance: The crystal-to-detector distance was fixed at 120 mm.[1]
-
Data Acquisition: A total of 36 frames of data were collected.[1] Each frame had an exposure time of 400 seconds.[1] Successive frames were scanned in steps of 5° per minute with an oscillation range of 5°.[1]
Data Processing and Structure Solution:
-
Image Processing: The collected diffraction images were processed using the Denzo program.[1]
-
Data Reduction: Data reduction and scaling of reflections were performed with Scalepack.[1]
-
Structure Solution: The crystal structure was solved by direct methods using the SHELXS-97 software.[1]
-
Structure Refinement: The structure was refined using appropriate software. All non-hydrogen atoms were located in the initial solution.[1]
Data Presentation
The crystallographic data and refinement details for this compound are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₁₅H₁₆N₂O₃ |
| Formula weight | 272.30 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 17.3530(6) |
| b (Å) | 8.158(3) |
| c (Å) | 20.482(3) |
| Volume (ų) | 2897.4(15) |
| Z | 8 |
| Calculated density (g/cm³) | 1.247 |
| Absorption coefficient (mm⁻¹) | 0.088 |
| F(000) | 1152 |
Table 2: Data Collection and Processing.
| Parameter | Value |
| Diffractometer | DIPLabo Image Plate |
| Radiation source | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | Room Temperature |
| θ range for data collection (°) | 1.7 to 27.5 |
| Index ranges | -22 ≤ h ≤ 22, -10 ≤ k ≤ 10, -26 ≤ l ≤ 26 |
| Reflections collected | 22485 |
| Independent reflections | 3324 [R(int) = 0.057] |
Visualization of Experimental Workflow
The overall workflow for the X-ray crystallography protocol is depicted in the following diagram.
References
Application Notes and Protocols for the Chichibabin Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chichibabin reaction is a cornerstone in heterocyclic chemistry, providing a direct method for the amination of pyridine and its derivatives to produce valuable 2-aminopyridines. First reported by Aleksei Chichibabin in 1914, this reaction has been pivotal in the synthesis of numerous pharmaceuticals and agrochemicals. This document provides detailed experimental protocols for both the classic high-temperature Chichibabin reaction and a modern, milder variant, offering researchers flexibility based on substrate sensitivity and available laboratory resources. Additionally, it clarifies the distinction between the Chichibabin amination of pyridine and the less common Chichibabin pyridine synthesis, which involves the formation of the pyridine ring itself.
The traditional method involves the reaction of pyridine with a strong base, typically sodium amide (NaNH₂), in a high-boiling inert solvent such as toluene or xylene at elevated temperatures. While effective, these harsh conditions can be incompatible with sensitive functional groups. In contrast, modern adaptations, such as the use of a sodium hydride-iodide composite, allow for the reaction to proceed under significantly milder conditions, broadening its applicability.
This application note offers a comprehensive guide to performing the Chichibabin amination, including detailed experimental setups, quantitative data for various substrates, and visual representations of the reaction workflow and mechanism to aid in understanding and execution.
Data Presentation: Comparison of Chichibabin Amination Methods
The following table summarizes the quantitative data for the classic and a modern variation of the Chichibabin amination of pyridine with various substrates. This allows for a direct comparison of reaction conditions and yields.
| Substrate | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Classic | NaNH₂ | Toluene/Xylene | 110-130 | 4-6 | 70-85 |
| Pyridine | Modern | NaH/LiI, n-Butylamine | THF | 85 | 7 | 93 |
| 3-Methylpyridine | Classic | NaNH₂ | Toluene | 110 | 4 | ~75 |
| 3-Methoxypyridine | Modern | NaH/LiI, n-Butylamine | THF | 85 | 18 | 7 (2-amino product) |
| 4-Methylpyridine | Modern | NaH/LiI, n-Butylamine | THF | 85 | 18 | 85 |
| 4-Phenylpyridine | Modern | NaH/LiI, Phenylamine | THF | 85 | 18 | 88 |
| 4-tert-Butylpyridine | Classic | NaNH₂ | Xylene | ~140 | - | 11 (74% under pressure) |
| 2,2'-Bipyridine | Modern | NaH/LiI, n-Butylamine | THF | Reflux | 96 | 92 (bis-aminated) |
Experimental Protocols
Protocol 1: Classic Chichibabin Amination of Pyridine
This protocol describes the traditional high-temperature synthesis of 2-aminopyridine using sodium amide.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
-
Water
-
Dichloromethane or chloroform for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene or xylene.
-
Addition of Sodium Amide: Carefully add sodium amide (1.1 to 1.5 equivalents relative to pyridine) to the solvent under a positive pressure of nitrogen. Caution: Sodium amide is highly reactive and pyrophoric upon contact with water or air. Handle with extreme care in an inert atmosphere.
-
Heating: Heat the stirred suspension to reflux (approximately 110°C for toluene or 140°C for xylene).
-
Addition of Pyridine: Slowly add anhydrous pyridine (1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours. The reaction mixture will typically turn dark red or brown, and hydrogen gas will evolve.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by the cessation of hydrogen gas evolution.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide. This should be done in an ice bath to control the exothermic reaction. Subsequently, add a saturated solution of ammonium chloride to neutralize the mixture.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 2-aminopyridine can be purified by distillation or recrystallization.
Protocol 2: Modern, Milder Chichibabin Amination of Pyridine
This protocol details a more recent, milder procedure for the synthesis of N-substituted 2-aminopyridines using a sodium hydride-iodide composite.
Materials:
-
Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Primary amine (e.g., n-butylamine)
-
Anhydrous tetrahydrofuran (THF)
-
Ice-cold water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
10 mL sealed tube with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Syringes
-
Nitrogen or argon gas
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the manufacturing of the antidiabetic drug Pioglitazone.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users to identify potential causes and implement effective solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 2-(5-ethylpyridin-2-yl)ethanol: The base used may be weak, old, or insufficient in quantity. | - Use a strong base like Sodium Hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions.[1] - Consider using an excess of the base (e.g., 1.2 equivalents).[1] - Allow sufficient time for the alkoxide formation before adding the electrophile. |
| 2. Poor quality of reagents: Starting materials or solvents may be impure or contain water. | - Use freshly distilled and anhydrous solvents, such as Dimethylformamide (DMF). - Verify the purity of 2-(5-ethylpyridin-2-yl)ethanol and 1-fluoro-4-nitrobenzene or p-nitrophenyl halide. | |
| 3. Inappropriate reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | - The reaction is often performed at room temperature.[1] If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be cautiously applied while monitoring for side products. | |
| 4. Side reactions: The alkoxide can be sensitive and may degrade. Also, elimination reactions can compete with the desired substitution, especially if using a less reactive halide.[3][4][5] | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the alkoxide. - When using a Williamson ether synthesis approach with a tosylate or mesylate intermediate, ensure the temperature is controlled to minimize elimination. | |
| Formation of Impurities | 1. Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the final product. | - Increase the reaction time or consider a modest increase in temperature. - Use a slight excess of one of the reactants to drive the reaction to completion. |
| 2. Formation of side products: Besides elimination, other nucleophilic substitution reactions could occur if impurities are present. | - Purify the starting materials before the reaction. - Optimize the reaction conditions (temperature, solvent, base) to favor the desired reaction pathway. | |
| Difficulty in Product Purification | 1. Oily product: The product may not crystallize easily if impurities are present. | - Attempt purification by column chromatography on silica gel. - Try different crystallization solvents. Ethyl acetate has been reported to be effective.[1] |
| 2. Emulsion during workup: The reaction mixture may form an emulsion during aqueous extraction, making phase separation difficult. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be used to separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most commonly cited method is a variation of the Williamson ether synthesis. It involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with a p-nitrophenyl halide (often 1-fluoro-4-nitrobenzene) in the presence of a strong base.[1] The alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace the halide from the aromatic ring.
Q2: Which base is most effective for this synthesis?
A2: Sodium hydride (NaH) is a commonly used and effective base for deprotonating the alcohol to form the sodium alkoxide.[1] It is a strong, non-nucleophilic base that produces hydrogen gas as the only byproduct. Other strong bases like potassium tert-butoxide could also be considered.
Q3: What is the role of the solvent in this reaction?
A3: A polar aprotic solvent like Dimethylformamide (DMF) is typically used.[1] DMF is effective at solvating the alkoxide and promoting the nucleophilic aromatic substitution reaction. It is crucial that the solvent is anhydrous, as the presence of water will quench the base and the alkoxide.
Q4: Can other p-nitrophenyl halides be used instead of 1-fluoro-4-nitrobenzene?
A4: Yes, other halides like 1-chloro-4-nitrobenzene can be used. However, the reactivity of the halide is critical for the success of this nucleophilic aromatic substitution reaction. The order of reactivity is typically F > Cl > Br > I. Therefore, 1-fluoro-4-nitrobenzene is often the preferred electrophile.
Q5: What are the key parameters to control for improving the yield?
A5: To improve the yield, focus on the following:
-
Anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents and fresh, properly stored base.
-
Inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent side reactions.
-
Stoichiometry: Use a slight excess of the base (around 1.2 equivalents) to ensure complete deprotonation of the alcohol.[1]
-
Reaction time: The reaction can be slow; allowing it to stir for an adequate duration (e.g., 10 hours at room temperature) is important.[1]
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC to check for the consumption of the starting materials and the formation of the product.
Experimental Protocols
Synthesis of this compound[1]
This protocol is based on a reported synthesis of the title compound.
Materials:
-
2-(5-ethylpyridin-2-yl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-fluoro-4-nitrobenzene
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a stirred suspension of sodium hydride (0.29 g, 12 mmol, 1.2 eq) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., nitrogen), add a solution of 2-(5-ethylpyridin-2-yl)ethanol (1.5 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the sodium alkoxide.
-
To this mixture, add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 10 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethyl acetate to obtain this compound.
Diagrams
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and optimization of reaction conditions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Deprotonation of Alcohol: The base used may not be strong enough to fully deprotonate 2-(5-ethyl-2-pyridyl)ethanol. | - Ensure the base (e.g., NaOH, KOH) is fresh and anhydrous. - Consider using a stronger base like sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF, DMF). Exercise caution as NaH is highly reactive. |
| Poor Leaving Group: If using a chloro- or bromo- derivative of 4-nitrobenzene, the reaction may be slow. | - 1-Fluoro-4-nitrobenzene is the preferred reagent due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic substitution. | |
| Reaction Temperature Too Low: The reaction may be kinetically slow at lower temperatures. | - Gently heat the reaction mixture. A typical temperature range for Williamson ether synthesis is 50-100°C. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. | |
| Presence of Water: Moisture can consume the base and hydrolyze the alkylating agent. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Formation of a Major Byproduct | Elimination Reaction: The base may be promoting the elimination of the activated ethyl group from the starting material or an intermediate, especially at higher temperatures. This is a common side reaction in Williamson ether synthesis.[1] | - Lower the reaction temperature. - Use a less sterically hindered base. |
| C-Alkylation of 4-Nitrophenoxide: The 4-nitrophenoxide ion is an ambident nucleophile and can undergo alkylation at a carbon atom of the aromatic ring instead of the oxygen atom.[1] | - The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. | |
| N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring is a nucleophilic site and could potentially react with the alkylating agent. | - This is generally less favored than O-alkylation of the alkoxide, especially when a weaker base like an alkali metal hydroxide is used, as the alcohol is more acidic than the N-H bond of a protonated pyridine. However, if using a very strong base, deprotonation of other sites could occur. | |
| Difficult Purification | Multiple Products: The presence of closely related byproducts can make purification by column chromatography challenging. | - Optimize the reaction conditions to minimize byproduct formation. - For purification, a silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often effective for separating pyridine derivatives. |
| Product is an Oil: The final product may be an oil, making isolation by crystallization difficult. | - If the product is an oil, purification by column chromatography is the primary method. Ensure complete removal of the solvent under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis, which proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The reaction involves the deprotonation of 2-(5-ethyl-2-pyridyl)ethanol to form an alkoxide, which then acts as a nucleophile and attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene, displacing the fluoride ion.
Q2: Which base is most suitable for this synthesis?
A2: While strong bases like sodium hydride (NaH) are commonly used in Williamson ether synthesis to ensure complete deprotonation of the alcohol, a patent for this specific synthesis suggests that alkali metal hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in acetone are effective.[2] The choice of base can influence the reaction rate and the formation of side products.
Q3: What is the role of the nitro group on the 4-nitrophenoxy moiety?
A3: The nitro group is a strong electron-withdrawing group. It activates the phenyl ring towards nucleophilic aromatic substitution by stabilizing the negative charge of the Meisenheimer complex intermediate that forms during the reaction.
Q4: Can other leaving groups besides fluoride be used on the nitrobenzene ring?
A4: Yes, other halogens like chlorine or bromine can be used. However, fluoride is often the best leaving group for nucleophilic aromatic substitution because of its high electronegativity, which makes the carbon atom it is attached to more electrophilic.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-(5-ethyl-2-pyridyl)ethanol
-
1-Fluoro-4-nitrobenzene
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), finely powdered
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(5-ethyl-2-pyridyl)ethanol (1 equivalent) in anhydrous acetone in a round-bottom flask, add finely powdered potassium hydroxide (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (around 56°C for acetone).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Pyyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions concerning the purification of pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of pyridine and its derivatives in a direct question-and-answer format.
Issue 1: Presence of Water in Pyridine
-
Question: My pyridine sample contains water. What is the most effective method to dry it?
-
Answer: Pyridine is highly hygroscopic, readily absorbing moisture from the atmosphere.[1] It also forms a minimum boiling azeotrope with water, making simple distillation ineffective for complete water removal.[1][2] The choice of drying method depends on the required level of dryness. For initial drying of pyridine with significant water content, treatment with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) is common.[1][3] For obtaining anhydrous pyridine, a more rigorous chemical drying agent like calcium hydride (CaH₂) followed by distillation is highly effective.[1][3] For exceptionally dry pyridine, final drying over potassium metal can be employed.[1] An alternative to chemical drying is azeotropic distillation with a solvent like toluene or benzene.[1][3]
Issue 2: Discoloration of Pyridine (Yellow or Brown)
-
Question: My "pure" pyridine is yellow or brown. What causes this and how can I fix it?
-
Answer: The discoloration of pyridine is often due to the presence of impurities or degradation products.[1] Purification by distillation, often after treatment with a drying agent like KOH or an oxidizing agent like KMnO₄, will typically yield a colorless liquid.[1][3]
Issue 3: Difficulty in Chromatographic Separation
-
Symptom: Co-elution of products or broad peaks during column chromatography.
-
Possible Cause: For certain derivatives like Pyridin-4-ols, the presence of tautomers with similar polarities can make separation on standard silica gel challenging.[4] The basic nature of the pyridine ring can also lead to strong interactions with acidic silanol groups on the silica surface, causing peak tailing.[4]
-
Solutions:
-
Derivatization: Convert the crude product into a single, less polar derivative to eliminate tautomerism and reduce polarity.[4]
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to block the active silanol sites on the silica gel.[4]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or end-capped silica gel.[4]
-
Issue 4: Low Yield After Recrystallization
-
Question: The recovery of my purified product after recrystallization is very low. What are the potential causes and solutions?
-
Answer: Low recovery can stem from several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Premature crystallization: If crystals form during hot filtration, the product will be lost. To prevent this, ensure the funnel and receiving flask are preheated.[5]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.[5]
-
Issue 5: Compound "Oils Out" Instead of Crystallizing
-
Question: My compound has oiled out instead of crystallizing. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[5] To induce crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[5][6] If these methods fail, you may need to re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial pyridine?
A1: Besides water, common impurities in commercial pyridine include homologues like picolines and lutidines.[1][7] These impurities often have boiling points close to pyridine, making simple distillation insufficient for their removal.[1] Other potential impurities can include aldehydes, alcohols, and amines.[8]
Q2: How can I remove pyridine used as a solvent from my reaction mixture?
A2: Several methods can be employed:
-
Azeotropic Co-evaporation: Add toluene to your mixture and evaporate under reduced pressure. This can be repeated multiple times to remove trace amounts of pyridine.[9][10]
-
Aqueous Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1-5% HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be separated in the aqueous layer.[9][10][11]
-
Copper Sulfate Wash: Washing with an aqueous solution of copper(II) sulfate (CuSO₄) forms a complex with pyridine, which is soluble in the aqueous layer. This method is particularly useful if your product is acid-sensitive.[9][10]
Q3: What are the essential safety precautions when purifying pyridine?
A3: Pyridine is a flammable, toxic liquid with a pungent odor.[1] Always handle it in a well-ventilated area, preferably inside a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1] Store pyridine in a cool, well-ventilated area away from ignition sources.[1]
Q4: How should I store purified, anhydrous pyridine?
A4: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] It can be stored over drying agents like BaO, CaH₂, or molecular sieves.[3]
Data Presentation
Table 1: Common Drying Agents for Pyridine
| Drying Agent | Use Case | Notes |
| Solid KOH or NaOH | Initial drying of pyridine with significant water content.[1][3] | Pre-drying step before final drying. |
| Calcium Hydride (CaH₂) | Obtaining anhydrous pyridine.[1][3] | Highly effective; reacts with water to produce hydrogen gas, so the setup should not be sealed.[1] |
| Potassium Metal | For applications requiring exceptionally dry pyridine.[1] | Used for final drying; a deep red precipitate indicates all water has been consumed.[1] |
| Molecular Sieves (Type 4A or 5A) | Drying and storage.[3] | Can be used for standing over a period to absorb water. |
Table 2: Analytical Methods for Purity Assessment
| Analytical Technique | Application | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifying the nature of volatile contaminants.[1] | A common method for analyzing compounds like pyridine.[12] |
| Nuclear Magnetic Resonance (NMR) | Identifying impurities; common impurities have characteristic NMR shifts.[1] | Can detect residual protiated pyridine in deuterated samples.[7] |
| High-Performance Liquid Chromatography (HPLC) | Assessing purity of derivatives.[4][13] | Can be used with various detectors like UV, ELSD, and MS.[14] |
| Karl Fischer Titration | Determining water content.[3] | A specific method for quantifying water. |
Experimental Protocols
Protocol 1: Drying and Distillation of Pyridine using Calcium Hydride
-
Pre-drying: Add solid KOH pellets (approximately 10-20 g/L) to the pyridine in a flask and let it stand for several hours, or until the pellets no longer clump together.[1]
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Adding Calcium Hydride: Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.[1]
-
Refluxing: Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours.[1] This allows the CaH₂ to react completely with any residual water.
-
Distillation: Distill the pyridine from the CaH₂ under a dry, inert atmosphere (e.g., nitrogen or argon). Collect the fraction that boils at the correct temperature (boiling point of pyridine is 115 °C).
Protocol 2: Removal of Pyridine from a Reaction Mixture using a Dilute Acid Wash
-
Initial Evaporation: If pyridine was used as the reaction solvent, remove the bulk of it by rotary evaporation. Co-evaporation with toluene can help remove residual amounts.[9]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[10]
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[10]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal.[10]
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflows for drying pyridine and removing it from a reaction mixture.
Caption: Decision-making process for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Williamson Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the Williamson ether synthesis, with a focus on temperature optimization.
Troubleshooting Guide
Q1: My Williamson ether synthesis reaction has a low yield. How can I troubleshoot this?
Low yield is a common issue in Williamson ether synthesis and can be attributed to several factors, with reaction temperature being a critical parameter.[1][2] An inappropriate temperature can either slow down the reaction to an impractical rate or promote side reactions.
Here is a step-by-step guide to troubleshooting low yield:
-
Verify Reagent Quality: Ensure that your alcohol, alkyl halide, and base are pure and anhydrous. The presence of water can consume the base and hydrolyze the alkyl halide. If using sodium hydride (NaH), a gray appearance may indicate deactivation.[1]
-
Assess Reaction Temperature: The optimal temperature is a balance between a reasonable reaction rate and the minimization of side reactions.
-
Too Low: If the temperature is too low, the reaction may be too slow to reach completion within a practical timeframe.[2]
-
Too High: Excessive temperatures can favor the competing E2 elimination reaction, especially with secondary and tertiary alkyl halides, leading to the formation of an alkene byproduct instead of the desired ether.[1][3][4]
-
-
Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials and the formation of the product. This will help you determine if the reaction is proceeding and when it has reached completion.[1][2]
-
Optimize Solvent and Base: The choice of solvent and base can significantly impact the reaction. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they solvate the cation of the alkoxide, making the nucleophile more reactive.[1][5] Strong, non-nucleophilic bases like NaH are often used to deprotonate the alcohol.
Below is a workflow diagram to guide you through the troubleshooting process for low yield, with a focus on temperature optimization.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Q2: I am observing a significant amount of an elimination byproduct. What should I do?
The formation of an alkene via an E2 elimination pathway is a common side reaction that competes with the desired SN2 reaction in the Williamson ether synthesis.[3][4] This is particularly problematic with secondary and tertiary alkyl halides and at higher temperatures.[3][4]
To minimize the elimination byproduct:
-
Lower the Reaction Temperature: The E2 reaction has a higher activation energy than the SN2 reaction and is therefore more sensitive to temperature changes. Lowering the temperature will favor the SN2 pathway.[6] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction.[1]
-
Use a Less Sterically Hindered Alkyl Halide: Primary alkyl halides are ideal for Williamson ether synthesis as they are less prone to elimination.[3] If possible, choose a synthetic route that utilizes a primary alkyl halide.
-
Consider the Base: While a strong base is necessary to form the alkoxide, extremely bulky bases can favor elimination. However, the primary factor is typically the substrate and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Williamson ether synthesis?
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[3][5] However, the optimal temperature can vary significantly depending on the specific substrates, solvent, and whether conventional heating or microwave irradiation is used. For instance, some industrial processes may use temperatures as high as 300 °C with weaker alkylating agents.[5] Microwave-assisted synthesis has been shown to be effective at temperatures around 123°C, significantly reducing reaction times.[7]
Q2: How does temperature affect the reaction rate and yield?
Generally, increasing the temperature increases the reaction rate. However, for the Williamson ether synthesis, this comes with a trade-off. Higher temperatures can also increase the rate of the competing E2 elimination reaction, which leads to a lower yield of the desired ether product and the formation of alkene byproducts.[1][8] Therefore, the goal is to find the optimal temperature that provides a reasonable reaction rate without significantly promoting side reactions.
Q3: Can I run the reaction at room temperature?
Running the reaction at room temperature is possible, especially with highly reactive substrates (e.g., a primary alkyl iodide and a non-hindered alkoxide).[2] However, for less reactive substrates, the reaction rate at room temperature may be too slow for practical purposes. Gentle heating is often required to achieve a reasonable reaction time.[2]
Q4: What are the signs that my reaction temperature is too high?
The primary indicator of an excessively high reaction temperature is the formation of a significant amount of the elimination byproduct (alkene). This can be detected by analytical techniques such as GC-MS or NMR spectroscopy of the crude reaction mixture. Additionally, you might observe the decomposition of starting materials or the product, leading to a complex mixture and a dark-colored reaction solution.
Data Presentation
The following table summarizes various reaction conditions and their outcomes for the Williamson ether synthesis, highlighting the impact of temperature.
| Alcohol/Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Range | Primary Alkyl Halide | Strong Base | Polar Aprotic | 50 - 100 | 1 - 8 | 50 - 95 | [3][5] |
| 1-Dodecanol | 1-Bromoethane | (Catalyst: TBAB) | No Solvent (Microwave) | 123 | 0.05 | ~70 | [7] |
| 5-Bromopentan-1-ol | (Intramolecular) | NaH | THF | 40 - 50 | Overnight | - | [2] |
| Diethylene glycol | 1,2-Bis(2-chloroethoxy)ethane | KOH | THF | Reflux (~66) | 18 - 24 | - | [1] |
| Phenol Derivative | Alkyl Halide | K₂CO₃/Cs₂CO₃ | Acetonitrile | Room Temp - Reflux | 2 - 6 | - | [9] |
| Unactivated Alcohol | Alkyl Halide | NaH | THF | 0 - Room Temp | 4 | - | [9] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux (78) | 0.83 | - |
Experimental Protocols
Protocol: Synthesis of Diethyl Ether from Ethanol and Chloroethane
This protocol describes a typical laboratory-scale Williamson ether synthesis.
Materials:
-
Absolute Ethanol
-
Sodium metal (handle with extreme care)
-
Chloroethane
-
Anhydrous Diethyl Ether (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to an excess of absolute ethanol at room temperature. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood away from any ignition sources. The reaction is complete when all the sodium has dissolved.
-
Reaction with Alkyl Halide: Cool the sodium ethoxide solution to room temperature. Slowly add chloroethane to the stirred solution.
-
Heating: Gently heat the reaction mixture to a reflux temperature of approximately 50-60°C using a heating mantle. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with two portions of anhydrous diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining ethanol.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the solvent by rotary evaporation. The resulting crude diethyl ether can be further purified by distillation.
Safety Precautions:
-
Sodium metal is highly reactive with water and flammable. Handle with appropriate personal protective equipment (PPE).
-
Chloroethane is a volatile and flammable liquid.
-
All operations should be conducted in a well-ventilated fume hood.
Below is a diagram illustrating the experimental workflow.
Caption: A typical experimental workflow for Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Low Yield in Kröhnke Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Kröhnke pyridine synthesis, with a primary focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Kröhnke pyridine synthesis?
A1: Low yields in the Kröhnke synthesis can often be attributed to several key factors:
-
Reagent Quality: The purity of the starting materials is critical. The α,β-unsaturated carbonyl compound should be free of polymers, the α-pyridinium methyl ketone salt must be anhydrous, and the ammonium source, typically ammonium acetate, should be of high purity.[1][2]
-
Reaction Temperature: The reaction is sensitive to temperature. While generally conducted at elevated temperatures (80-140°C), insufficient heat can lead to an incomplete reaction, whereas excessive heat can promote side reactions and decomposition of reactants or products.[2]
-
Reaction Time: Inadequate reaction time can result in incomplete conversion. Conversely, prolonged reaction times may lead to the formation of byproducts.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[2]
-
Solvent Choice: The solvent plays a crucial role in the reaction's success. Glacial acetic acid and methanol are commonly used.[2][4] Acetic acid can also act as a catalyst.[2] The solvent should be anhydrous, as water can interfere with the reaction.[2]
-
Side Reactions: The formation of byproducts, such as Michael addition products that fail to cyclize or products from the self-condensation of the α,β-unsaturated carbonyl, can significantly reduce the yield of the desired pyridine.[2]
Q2: How can I improve the purity of my starting materials?
A2: To ensure high purity of your reactants:
-
α-Pyridinium methyl ketone salts: These can be synthesized by reacting the corresponding α-bromo ketone with pyridine. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether.
-
α,β-Unsaturated carbonyl compounds (e.g., chalcones): These are often prepared via an aldol condensation. It is advisable to purify them by recrystallization or column chromatography to eliminate any unreacted starting materials or byproducts.
Q3: What are some alternative reaction conditions to improve yield?
A3: If the standard protocol results in a low yield, consider these variations:
-
Solvent-Free Conditions: For the synthesis of certain compounds, particularly 2,4,6-triarylpyridines, conducting the reaction without a solvent at elevated temperatures has been shown to be highly effective and can simplify the purification process.[1][4]
-
Microwave Irradiation: The use of microwave assistance can dramatically reduce reaction times and, in some instances, lead to higher yields compared to conventional heating methods.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low yield in your Kröhnke pyridine synthesis.
Problem: Very low or no product formation.
Initial Checks:
-
Verify Reagent Integrity:
-
Confirm the purity of the α,β-unsaturated carbonyl compound using techniques like NMR or GC-MS to check for degradation or polymerization.
-
Ensure the α-pyridinium methyl ketone salt is completely dry.
-
Use high-purity ammonium acetate.[1]
-
-
Confirm Reaction Conditions:
Troubleshooting Workflow:
References
Technical Support Center: Pyridine Removal from Reaction Mixtures
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of pyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine from a reaction mixture?
The most prevalent methods involve converting pyridine into a more easily separable form or utilizing its physical properties. These include:
-
Acidic Wash: Reacting pyridine with a dilute acid (e.g., 1-5% HCl) forms a water-soluble pyridinium salt, which is then removed through aqueous extraction.[1][2][3]
-
Copper Sulfate (CuSO₄) Wash: This method involves forming a water-soluble complex between pyridine and copper sulfate, which is then extracted into an aqueous layer.[1][2][3] It is particularly useful for compounds that are sensitive to acidic conditions.[2][3]
-
Azeotropic Removal: Pyridine can be co-evaporated with a solvent like toluene or heptane.[1][2] This forms an azeotrope, a mixture with a lower boiling point than either component alone, facilitating its removal under reduced pressure.[1][2]
-
Scavenger Resins: Solid-supported scavengers, such as poly-vinylpyridine, can bind to pyridine, which is then removed by simple filtration.[1]
Q2: My compound is acid-sensitive (e.g., contains a Boc protecting group). How should I remove pyridine?
For acid-sensitive compounds, it is crucial to avoid acidic washes with reagents like HCl. The recommended methods are:
-
Copper Sulfate (CuSO₄) Wash: This is a mild and effective method that avoids acidic conditions.[2][3] Pyridine complexes with the copper sulfate and is pulled into the aqueous phase.[1][2][4]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene is another effective, non-acidic option.[1][2]
-
Mild Acid Wash: In some cases, a very mild acid like 5-10% aqueous citric acid can be used as an alternative to stronger acids.[1]
Q3: How can I confirm that all the pyridine has been removed?
Several indicators can confirm the complete removal of pyridine:
-
Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a good qualitative indicator that residual pyridine has been removed.[1]
-
Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine.[1][2][3] You can continue washing with fresh CuSO₄ solution until the blue color of the copper sulfate solution no longer intensifies.[1][2]
-
Odor: The distinctive and unpleasant smell of pyridine is a simple, though less precise, indicator of its presence. The absence of this odor suggests its removal.[1]
Q4: I used pyridine as the reaction solvent, and simple evaporation isn't removing it completely. What is the best approach?
When pyridine is used as the primary solvent, large quantities will remain.
-
First, remove the bulk of the pyridine by distillation or using a rotary evaporator under reduced pressure.[2]
-
Next, remove the remaining traces by adding a co-solvent like toluene or cyclohexane and co-evaporating the mixture.[1][2] This azeotropic removal process may need to be repeated multiple times to be effective.[1][2]
-
Finally, placing the flask under a high vacuum for an extended period (e.g., overnight) can help remove the very last traces.[1]
Q5: The copper sulfate wash is forming a persistent emulsion. What should I do?
Emulsions are a common issue during extractions. To resolve this:
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase and can help break the emulsion.[2]
-
Instead of vigorous shaking, try gentle swirling or inverting of the separatory funnel to minimize emulsion formation.[2]
Q6: My product is water-soluble, making extraction with an aqueous acid or CuSO₄ solution difficult. What are my options?
This is a challenging scenario. One approach is to adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form and then attempt extraction with an organic solvent like dichloromethane (DCM).[2] Another advanced method is to use anion-exchange chromatography, where the desired anionic product binds to the column while the neutral pyridine is washed through.[2]
Data Presentation
The following table summarizes key quantitative data for common pyridine removal methods.
| Method | Reagent/Solvent | Typical Concentration/Ratio | Boiling Point of Azeotrope (°C) | Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1][2] | N/A | Forms water-soluble pyridinium chloride.[1][2][3] |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% or Saturated Aqueous Solution[1][2] | N/A | Forms a water-soluble copper-pyridine complex, indicated by a deep blue/violet color.[1][2][3] |
| Azeotropic Removal | Toluene | 1:1 ratio with remaining pyridine[1][2] | Pyridine-Toluene: ~110.6 °C[2] | Toluene is highly efficient for this purpose.[1][2] |
| Azeotropic Removal | Water | 57% Pyridine / 43% Water | 92.6 °C[2] | This is a minimum boiling azeotrope.[2] |
| Azeotropic Removal | Heptane | N/A | Lower boiling than pyridine | An alternative to toluene.[2] |
Experimental Protocols
Protocol 1: Dilute Acid Wash
This method is suitable for acid-stable organic compounds.
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[1]
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1][2]
-
Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal.[1]
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate (CuSO₄) Wash
This method is ideal for compounds that are sensitive to acid.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Prepare a 10-15% aqueous solution of copper (II) sulfate.[1][2]
-
In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][2][3]
-
Separate and remove the aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been removed.[1][2]
-
Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
Protocol 3: Azeotropic Removal with Toluene
This physical method is useful for removing the final traces of pyridine after a bulk removal step.
-
After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine.[2]
-
To the flask containing the crude product, add a volume of toluene approximately equal to the estimated remaining volume.[1][2]
-
Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[2]
-
Repeat the addition of toluene and subsequent evaporation two to three more times to ensure all traces of pyridine are removed.[1][2]
-
Place the flask under high vacuum for several hours or overnight to remove any residual solvent.[1]
Visualizations
Caption: Decision tree for selecting a pyridine removal method.
Caption: Experimental workflow for the Dilute Acid Wash method.
Caption: Experimental workflow for the Copper Sulfate Wash method.
References
Technical Support Center: Preventing Polymerization in Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address and prevent unwanted polymerization during ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes unwanted polymerization during ether synthesis?
A1: Unwanted polymerization during ether synthesis can be initiated by several factors, particularly when using unsaturated monomers like those containing allyl groups. The primary causes include:
-
Free-Radical Initiation: The double bonds in unsaturated ethers are susceptible to free-radical polymerization. This can be triggered by heat, UV light, or the presence of radical initiators such as peroxides in reagents or solvents.
-
Intermolecular Reactions: In certain ether synthesis methods, such as the Williamson ether synthesis for cyclic ethers, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation.
-
Acid-Catalyzed Polymerization: In acid-catalyzed ether synthesis from alcohols, the carbocation intermediates can be attacked by other alcohol molecules, leading to chain growth and polymerization, especially at higher temperatures.
Q2: How can I detect if polymerization is occurring in my reaction?
A2: Several signs can indicate that polymerization is taking place in your reaction mixture:
-
Increased Viscosity: A noticeable thickening or increase in the viscosity of the reaction mixture is a common sign of polymer formation.
-
Solidification: In severe cases, the entire reaction mixture may solidify.
-
Broad NMR Peaks: Analysis of the crude or purified product by NMR may show broad, poorly resolved peaks, which are characteristic of polymeric materials.
-
Multiple Peaks in GC/MS: The presence of multiple, higher molecular weight peaks in a GC/MS analysis can indicate the formation of oligomers and polymers.
Q3: What are the general strategies to prevent polymerization?
A3: The key strategies to prevent unwanted polymerization include:
-
Use of Inhibitors: Adding a small amount of a polymerization inhibitor can effectively stop or slow down the polymerization process.
-
Control of Reaction Conditions: Careful control of temperature, pressure, and exclusion of light can minimize the chances of initiating polymerization.
-
Purity of Reagents: Using high-purity, peroxide-free reagents and solvents is crucial to avoid introducing radical initiators.
-
High Dilution: For reactions where intermolecular polymerization is a concern (e.g., synthesis of crown ethers), performing the reaction at high dilution can favor the desired intramolecular reaction.
Troubleshooting Guide
Problem 1: My reaction mixture is becoming viscous or solidifying.
-
Immediate Action:
-
Immediately cool the reaction mixture in an ice bath to slow the rate of polymerization.
-
Add a radical inhibitor, such as a solution of hydroquinone or butylated hydroxytoluene (BHT), directly to the flask until the increase in viscosity stops.
-
-
Possible Causes & Solutions:
-
High Temperature: The reaction temperature may be too high, promoting polymerization. Consider running the reaction at a lower temperature or improving the cooling efficiency.
-
Presence of Initiators: Ensure all reagents and solvents are free of peroxides. Protect the reaction from UV light by covering the flask with aluminum foil.
-
Insufficient Inhibition: The concentration of the inhibitor may be too low, or the chosen inhibitor may not be suitable for the reaction conditions.
-
Problem 2: Analytical data (NMR, GC/MS) of my purified product shows signs of oligomers.
-
Possible Causes & Solutions:
-
Incomplete Prevention: Polymerization may have occurred to a lesser extent during the reaction or workup.
-
Purification Strategy:
-
Chromatography: Use thin-layer chromatography (TLC) to develop a solvent system that effectively separates your desired product from oligomeric impurities.
-
Distillation: If your product is thermally stable and volatile, vacuum distillation can be an effective method to separate it from non-volatile oligomers.
-
Inhibitor Addition During Workup: Add a non-volatile inhibitor like BHT before concentrating the product on a rotary evaporator to prevent polymerization during this heating step.
-
-
Data Presentation: Common Polymerization Inhibitors
The following table summarizes common inhibitors used to prevent free-radical polymerization. The choice of inhibitor and its concentration can depend on the specific monomer and reaction conditions.
| Inhibitor | Abbreviation | Typical Concentration | Notes |
| Hydroquinone | HQ | 0.01% - 0.1% | Effective for styrene and vinyl acetate; may only retard polymerization of acrylates. |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | 10 - 1000 ppm | Often requires the presence of oxygen to be effective. |
| Butylated hydroxytoluene | BHT | 10 - 100 ppm | A common antioxidant and radical scavenger. |
| 4-tert-Butylcatechol | TBC | 10 - 100 ppm | Commonly used for storing and transporting monomers. |
| Phenothiazine | PTZ | 10 - 500 ppm | Highly effective inhibitor for a range of monomers. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Varies | A stable free radical that acts as a radical scavenger. |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Addition
-
Selection: Choose an appropriate inhibitor based on the monomer and reaction conditions (see table above).
-
Preparation: If the inhibitor is a solid, it can be added directly to the reaction mixture or dissolved in a small amount of a compatible solvent.
-
Addition: Add the inhibitor to the monomer or reaction mixture before heating or initiating the reaction.
-
Monitoring: Monitor the reaction for any signs of polymerization. If necessary, a small additional amount of inhibitor can be added.
Protocol 2: Williamson Ether Synthesis of Allyl Phenyl Ether with Polymerization Prevention
This protocol illustrates a common reaction where an allyl group is introduced. While polymerization is less common under these specific basic conditions, proper handling is still important.
-
Reagent Purity: Ensure that the allyl bromide is free of peroxides by passing it through a short column of activated alumina if necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phenol and potassium carbonate in acetone.
-
Inhibitor Addition (Optional but Recommended): Add a catalytic amount of an inhibitor such as BHT (e.g., 50-100 ppm) to the reaction mixture.
-
Reagent Addition: Slowly add allyl bromide to the suspension at room temperature while stirring vigorously.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Workup: After the reaction is
Technical Support Center: Catalyst Selection for Pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for pyridine synthesis and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for pyridine synthesis?
A1: Pyridine synthesis can be accomplished using a variety of catalysts, which can be broadly categorized as:
-
Lewis Acids: These are electron-pair acceptors that activate reactants. A common example is aluminum chloride (AlCl₃).[1]
-
Transition Metals: Complexes of metals like palladium (Pd), nickel (Ni), and rhodium (Rh) are frequently used, especially in cross-coupling reactions to introduce substituents onto the pyridine ring.[1]
-
Zeolites: These are microporous aluminosilicate minerals, such as H-Beta, H-ZSM-5, and H-ZSM-12, often used in gas-phase reactions for the synthesis of pyridine and its derivatives like picolines and lutidines.[2]
-
Base Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) can be employed, particularly in condensation reactions.[1]
-
"Green" Catalysts: Environmentally friendly options like tannic acid and sulfonic acid-functionalized magnetic nanoparticles are gaining popularity.[3]
Q2: How do I choose the right catalyst for my specific pyridine synthesis reaction?
A2: The choice of catalyst depends heavily on the specific synthetic route and the desired product. For instance, in the widely used Hantzsch synthesis , both Brønsted and Lewis acids are effective.[3] For the synthesis of substituted pyridines via cross-coupling reactions, transition metal catalysts , particularly palladium-based ones, are the standard choice.[1] For industrial-scale, gas-phase synthesis from simple aldehydes and ammonia, zeolites are often preferred due to their shape selectivity and thermal stability.
Q3: What are the key factors that influence catalyst performance in pyridine synthesis?
A3: Several factors can impact the efficiency and selectivity of your catalyst:
-
Reaction Temperature: Temperature can affect reaction rates and in some cases, alter the selectivity towards desired products.
-
Solvent: The choice of solvent can influence catalyst activity and the solubility of reactants and products.
-
Catalyst Loading: The amount of catalyst used can impact reaction kinetics and cost-effectiveness.
-
Purity of Reactants: Impurities in the starting materials can sometimes poison the catalyst, reducing its efficacy.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Q: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the Hantzsch synthesis are a common problem and can stem from several factors:
-
Suboptimal Reaction Conditions: Traditional methods often require harsh conditions and long reaction times, leading to lower yields.
-
Solution: Consider employing modern catalytic systems. For example, using p-toluenesulfonic acid (p-TSA) with ultrasonic irradiation in aqueous micelles can significantly boost yields.[4] Solvent-free approaches using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures have also shown high efficiency.[4]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch reaction is a dihydropyridine, which must be oxidized to the final pyridine product. Incomplete oxidation will lead to a lower yield of the desired pyridine.
-
Solution: Ensure you are using an appropriate oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, and iodine.[4] Monitoring the reaction progress by TLC or LC-MS can confirm the complete conversion of the dihydropyridine intermediate.
-
-
Formation of Side Products: Incorrect order of reagent addition, especially in the synthesis of unsymmetrical pyridines, can lead to the formation of unwanted side products.
-
Solution: A stepwise addition of reagents can often mitigate the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction and higher yield of the desired product.
-
Issue 2: Catalyst Deactivation
Q: My catalyst seems to lose activity over time or upon reuse. What could be the cause and how can I address it?
A: Catalyst deactivation is a significant issue, particularly in industrial applications. The primary causes include:
-
Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites. This is a common problem in high-temperature, gas-phase reactions using zeolite catalysts.
-
Solution: The catalyst can often be regenerated by controlled oxidation to burn off the carbon deposits. Optimizing reaction conditions, such as the steam-to-hydrocarbon ratio in industrial processes, can also minimize coking.
-
-
Poisoning: Certain impurities in the feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive.
-
Solution: Ensure the purity of your starting materials. If catalyst poisoning is suspected, the catalyst may need to be replaced or undergo a specific regeneration procedure to remove the poison.
-
Issue 3: Poor Regioselectivity in the Synthesis of Substituted Pyridines
Q: I am trying to synthesize a specific substituted pyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity can be challenging. Here are some strategies:
-
Directing Groups: The use of directing groups on the pyridine ring is a common and effective strategy to control the position of incoming substituents.
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of metal and, crucially, the ligand can have a profound impact on regioselectivity. Experimenting with different ligands is often necessary to optimize for a specific transformation.
-
Reaction Conditions: Factors such as temperature and solvent can also influence the regioselectivity of a reaction. A systematic optimization of these parameters may be required.
Data Presentation
Table 1: Comparison of Catalysts for the Hantzsch Dihydropyridine Synthesis
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 | 95 |
Data sourced from BenchChem's comparative guide.[3]
Table 2: Performance of Zeolite Catalysts in Pyridine Synthesis from Ethanol, Formaldehyde, and Ammonia
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Pyridine Selectivity (%) | Picolines Selectivity (%) | Lutidines Selectivity (%) |
| H-Beta | 400 | 70 | 44 | 46 | 6 |
| H-ZSM-5 | 300 | 30 | 42 | 43 | 7 |
| H-ZSM-12 | 300 | 24 | 21 | 52 | 19 |
Data is based on a molar ratio of C₂H₅OH:CH₂O:NH₃ = 1.0:0.8:1.5.[5]
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis using a Heterogeneous Catalyst (γ-Al₂O₃ Nanoparticles)
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).
-
Catalyst Addition: Add the γ-Al₂O₃ nanoparticle catalyst.
-
Reaction: Stir the mixture at 90°C under solvent-free conditions. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethanol to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the γ-Al₂O₃ nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine product.
-
Purification: Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Oxidation: To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).
Protocol 2: Guareschi-Thorpe Pyridine Synthesis
-
Reactant Mixture: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), the cyano-compound (e.g., cyanoacetamide, 10 mmol), and ammonium carbonate (20 mmol).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (20 mL).
-
Reaction: Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Collect the precipitated product by filtration. Wash the product with cold water and then dry to obtain the pure hydroxy-cyanopyridine.[6]
Visualizations
Caption: Catalyst selection workflow for pyridine synthesis.
Caption: Troubleshooting workflow for pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia [mdpi.com]
- 4. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
Technical Support Center: Managing Exothermic Reactions in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in organic synthesis. The following information is designed to help you safely and effectively manage exothermic reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in organic synthesis?
An exothermic reaction is a chemical reaction that releases energy in the form of heat.[1][2][3][4] This release of heat can cause the temperature of the reaction mixture to rise. If not properly controlled, this temperature increase can accelerate the reaction rate, leading to a dangerous condition known as thermal runaway.[3][5][6] Thermal runaway can result in a rapid increase in temperature and pressure, potentially causing explosions, fires, and the release of toxic substances.[3][7]
Q2: What is thermal runaway and what are its consequences?
Thermal runaway begins when the heat produced by a reaction exceeds the rate of heat removal.[5][6] This surplus heat increases the reaction's temperature, which in turn further accelerates the reaction rate and the rate of heat production, creating a dangerous feedback loop.[6] An approximate rule of thumb is that the reaction rate, and therefore heat generation, can double for every 10°C rise in temperature.[6] The consequences of a thermal runaway can be severe, including catastrophic failure of the reaction vessel, explosions, fires, and the release of flammable or toxic materials, posing a significant risk to personnel and the environment.[3][6]
Q3: How does the scale of a reaction affect the risk of thermal runaway?
The scale of a reaction has a significant impact on the likelihood of a thermal runaway.[6] As the reaction scale increases, the volume of the reaction mixture increases cubically, while the surface area available for heat transfer only increases squarely.[8][9] This deteriorating surface-area-to-volume ratio makes it much more difficult to remove heat effectively from larger-scale reactions.[8][10] A reaction that is easily controlled in the lab can become hazardous at the pilot plant or production scale due to this reduced capacity for heat removal.[11][12]
Q4: What is a thermal hazard assessment and why is it important?
A thermal hazard assessment is a systematic evaluation of the potential thermal risks associated with a chemical process.[1] It involves identifying all potential exothermic reactions, including desired and undesired side or decomposition reactions, and assessing the likelihood and consequences of them occurring.[1] This assessment is crucial for ensuring process safety and involves laboratory testing to measure parameters like heats of reaction, decomposition temperatures, and rates of gas generation.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are often used in these assessments.[11]
Troubleshooting Guide
Q5: My reaction temperature is increasing too rapidly. What should I do?
A rapid temperature increase is a sign of a highly exothermic reaction that may be approaching a thermal runaway condition. Your immediate priority is to bring the reaction under control.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[10]
-
Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Dilution: In some cases, adding a cold, inert solvent can help to absorb the excess heat and slow the reaction.
-
Quenching: For a reaction that is quickly going out of control, you may need to quench it by adding a substance that will rapidly stop the reaction.[6] This should only be done if you have a pre-planned and tested quenching protocol.
Below is a decision-making workflow for addressing a rapid temperature rise.
Q6: I am scaling up a reaction and experiencing unexpected exotherms. What could be the cause and how can I mitigate this?
Unexpected exotherms during scale-up are often due to the reduced efficiency of heat removal in larger reactors.[8][13] Other factors can include inadequate mixing leading to localized hot spots and changes in gas evolution dynamics.[11][13]
Mitigation Strategies:
-
Controlled Reagent Addition: For highly exothermic reactions, control the rate of reaction by slowly adding one of the reactive reagents.[14] This allows the cooling system to keep up with the heat being generated.
-
Improve Mixing: Ensure your stirring and mixing are adequate for the larger volume to prevent the formation of hot spots.[11] The type of stirrer should be appropriate for the viscosity of the reaction mixture.[11]
-
Process Analytical Technology (PAT): Integrate real-time analytical tools like FTIR or Raman spectroscopy to monitor reaction progress and detect deviations early.[13]
-
Flow Chemistry: Consider transitioning from a batch process to a continuous flow process. Flow reactors have a much higher surface-area-to-volume ratio, which allows for superior heat transfer and more precise temperature control, making them inherently safer for highly exothermic reactions.[5][15][16]
Q7: How do I choose the appropriate cooling method for my exothermic reaction?
The choice of cooling method depends on the target temperature and the amount of heat that needs to be removed.
| Cooling Method | Achievable Temperature Range (°C) | Notes |
| Water/Ice Bath | 0 to 5 | Simple and common for reactions requiring cooling below ambient temperature.[17] |
| Ice/Salt Mixtures | -20 to -5 | Adding salts like NaCl to an ice bath can achieve lower temperatures.[17] |
| Dry Ice/Solvent Slurries | -92 to -15 | A mixture of dry ice (solid CO2) and a solvent can achieve a range of low temperatures.[18][19] |
| Cryocool/Chillers | -100 to 20 | Mechanical refrigeration units that provide precise and stable temperature control for extended periods.[18][19] |
| Liquid Nitrogen/Solvent | Below -100 | Used for very low-temperature reactions, but requires special safety precautions.[17] |
The following diagram illustrates the decision-making process for selecting a cooling method.
Experimental Protocols
Protocol 1: Basic Reaction Calorimetry for Thermal Hazard Assessment
Reaction calorimetry is a technique used to measure the heat released or absorbed during a chemical reaction, providing crucial data for safety and scale-up.[20][21]
Objective: To determine the heat of reaction, adiabatic temperature rise, and heat release rate for an exothermic reaction.
Methodology:
-
System Setup:
-
Procedure:
-
Charge the reactor with the initial reactants and solvent.
-
Bring the reactor to the desired starting temperature and allow it to reach a steady state.[21]
-
Perform the pre-calibration pulse.[21]
-
Begin the controlled addition of the limiting reagent at a rate that will be used in the scaled-up process.
-
Continuously monitor the temperature of the reactor and the cooling jacket, as well as the heat flow.
-
Once the reaction is complete, perform the post-calibration pulse.[21]
-
-
Data Analysis:
-
The instrument's software will typically calculate the heat flow profile over time.
-
Integrate the heat flow curve to determine the total heat of reaction (in kJ).
-
Normalize the total heat of reaction by the moles of the limiting reagent to get the molar enthalpy (in kJ/mol).[21]
-
Calculate the maximum heat release rate (in W/L) to ensure it is within the cooling capacity of the production-scale reactor. Most manufacturing reactors can remove between 25 and 35 W/L.[22]
-
Determine the adiabatic temperature rise, which is the theoretical temperature increase if there were no heat removal.[20] This is a critical parameter for assessing the worst-case scenario.
-
The following diagram illustrates the workflow for a reaction calorimetry experiment.
References
- 1. stonehousesafety.com [stonehousesafety.com]
- 2. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. pantheraeducation.co.za [pantheraeducation.co.za]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. cedrec.com [cedrec.com]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. amarequip.com [amarequip.com]
- 12. journals.flvc.org [journals.flvc.org]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. labproinc.com [labproinc.com]
- 15. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. radleys.com [radleys.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. Cooling | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 20. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 21. syrris.com [syrris.com]
- 22. mt.com [mt.com]
Technical Support Center: Purifying Pyridine Compounds with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of pyridine compounds.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, offering solutions and preventative measures.
Q1: Why is my pyridine compound exhibiting significant peak tailing on a silica gel column?
Peak tailing is a common issue when purifying basic compounds like pyridine on acidic silica gel.[1][2][3] This phenomenon is primarily caused by strong interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[1][3] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail".[2][3]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent (typically 0.1-1%).[1] This competing base will occupy the acidic silanol sites, minimizing their interaction with your pyridine compound.
-
Optimize the Mobile Phase:
-
Increase Polarity: A more polar solvent system can help to reduce the strong adsorption of the polar pyridine compound to the stationary phase.
-
pH Adjustment (for Reverse-Phase): In reversed-phase chromatography, operating at a low pH (e.g., 2-3) can protonate the silanol groups, reducing their interaction with a protonated pyridine molecule and leading to a more symmetrical peak.[3]
-
-
Choose an Alternative Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
End-capped Columns (HPLC): For High-Performance Liquid Chromatography (HPLC), using an end-capped column, where the residual silanol groups are chemically deactivated, can significantly reduce peak tailing.[3]
-
Polymer-based Columns: These columns lack silanol groups and can be an effective alternative.
-
Q2: My pyridine compound seems to be degrading on the silica gel column. What can I do?
Some pyridine derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[4][5]
Solutions:
-
Deactivate the Silica Gel: As with peak tailing, adding a small percentage of a base like triethylamine to your eluent can neutralize the acidic sites on the silica gel, preventing degradation of your compound.
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.
-
Minimize Time on the Column: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.[6]
-
Check Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. If you observe a new spot or streaking, your compound is likely unstable on silica.[4]
Q3: I am experiencing low recovery of my pyridine compound from the column. What are the possible reasons?
Low recovery can be due to several factors, from irreversible adsorption to improper elution conditions.
Solutions:
-
Irreversible Adsorption: The strong interaction with acidic silanol groups can sometimes lead to irreversible binding of the pyridine compound to the silica gel.
-
Use a Deactivated Stationary Phase: Employ silica gel treated with a base or switch to alumina.
-
Flush the Column: After your initial elution, try flushing the column with a much more polar solvent system, such as methanol or a mixture of dichloromethane and methanol, to recover any strongly bound compound.
-
-
Inappropriate Mobile Phase: The eluent may not be polar enough to effectively move your compound down the column.
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities to find the optimal eluent for your separation.[1] An Rf value of around 0.35 is often a good target for the desired compound in the chosen solvent system for column chromatography.[7]
-
-
Sample Overloading: Loading too much sample can lead to poor separation and apparent low recovery in the desired fractions.[8] The weight of the adsorbent should typically be 20-50 times the weight of the sample.[7]
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for purifying a pyridine derivative on a silica gel column?
A common starting point for many organic compounds, including pyridine derivatives, is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio is determined by the polarity of your specific compound, which should be assessed by TLC first. For more polar pyridines, dichloromethane/methanol mixtures are often used.[9]
Q: Can I use reverse-phase chromatography for purifying pyridine compounds?
Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option.[10] However, peak tailing can still be an issue due to residual silanol groups on the silica-based stationary phase.[3] To mitigate this, it is often necessary to use a mobile phase with a low pH (e.g., containing formic acid or trifluoroacetic acid) to protonate the pyridine and minimize interactions with the stationary phase.[3][11]
Q: How can I remove residual pyridine used as a solvent after my reaction before performing column chromatography?
Residual pyridine can interfere with column chromatography. Here are some methods to remove it:
-
Azeotropic Distillation: Co-evaporate the reaction mixture with a solvent like toluene under reduced pressure.[12]
-
Acid Wash: If your product is stable to acid, you can dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of copper sulfate).[13][14] The pyridine will be protonated and move into the aqueous layer. Remember to subsequently wash with a base (like saturated sodium bicarbonate solution) and brine to neutralize and remove any remaining acid and salts.
-
Copper Sulfate Wash: Washing the organic layer with a 10-15% aqueous copper sulfate solution is effective. Pyridine forms a complex with copper that is soluble in the aqueous layer.[13]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of a Pyridine Derivative
-
TLC Analysis: Determine the optimal solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4. To check for potential peak tailing, you can add a drop of triethylamine to the TLC developing jar.
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column (a rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[15] Carefully add this solution to the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluent, pre-adsorb it onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[15] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the eluent by adding more of the polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Presentation
Table 1: Common Mobile Phase Modifiers to Reduce Peak Tailing of Pyridine Compounds on Silica Gel.
| Modifier | Typical Concentration in Eluent | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 1% | Competitively binds to acidic silanol groups, preventing interaction with the basic pyridine compound.[1] |
| Pyridine | 0.1 - 0.5% | Similar to TEA, acts as a competing base to deactivate the silica surface. |
| Ammonia (in solvent) | ~1% in Methanol | Increases the basicity of the mobile phase to reduce interactions with the acidic stationary phase. |
Visualizations
Experimental Workflow for Pyridine Purification
Caption: A typical workflow for purifying pyridine compounds using column chromatography.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in pyridine compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative Analysis of Pyridine and Pyrimidine Derivatives as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy and experimental validation of pyridine and pyrimidine-based kinase inhibitors.
The landscape of kinase inhibitor discovery is dominated by heterocyclic scaffolds, among which pyridine and pyrimidine derivatives have emerged as privileged structures. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them ideal starting points for the design of potent and selective inhibitors.[1][2] This guide provides a comparative analysis of pyridine and pyrimidine derivatives, focusing on their performance as kinase inhibitors, supported by experimental data and detailed protocols.
Introduction to Pyridine and Pyrimidine Scaffolds
Pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, and pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, are fundamental building blocks in many biologically active molecules, including the nucleobases of DNA and RNA. In the context of kinase inhibition, these scaffolds serve as bioisosteres of the adenine ring of ATP, enabling them to bind to the hinge region of the kinase active site.[3] The versatility of their chemistry allows for the introduction of various substituents, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[4]
Derivatives of both pyridine and pyrimidine have demonstrated significant potential in cancer therapy by targeting key kinases involved in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Several drugs based on these scaffolds have been approved for clinical use, highlighting their therapeutic importance.[5][6]
Comparative Biological Activity
The inhibitory potential of pyridine and pyrimidine derivatives is often evaluated through in vitro kinase assays and cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Below is a compilation of data from various studies, showcasing the activity of representative pyridine and pyrimidine-based inhibitors against different kinases and cell lines.
Cytotoxicity of Pyridine and Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyridine-Based | Compound 12 | MCF-7 | 0.5 | [7] |
| HepG2 | 5.27 | [7] | ||
| Compound 9 | MCF-7 | 0.34 | [7] | |
| HepG2 | 0.18 | [7] | ||
| Pyrimidine-Based | Compound 8 | HEPG2 | 1.83 | [8] |
| Compound 14 | HEPG2 | 2.54 | [8] | |
| Doxorubicin (Ref.) | MCF-7 | 2.14 | [7] | |
| HepG2 | 2.48 | [7] |
Kinase Inhibitory Activity of Pyridine and Pyrimidine Derivatives
| Compound Class | Compound | Target Kinase | IC50 (µM) | Reference |
| Pyridine-Based | Compound 4 | CDK2/cyclin A2 | 0.24 | [7] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [7] | |
| Compound 1 | CDK2/cyclin A2 | 0.57 | [7] | |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 | [7] | |
| Pyrimidine-Based | Compound 8 | EGFR (wild type) | 0.131 | [8] |
| Compound 14 | EGFR (wild type) | 0.203 | [8] | |
| Erlotinib (Ref.) | EGFR (wild type) | 0.042 | [8] | |
| Compound 8 | EGFR (T790M) | 0.027 | [8] | |
| Compound 14 | EGFR (T790M) | 0.156 | [8] | |
| Erlotinib (Ref.) | EGFR (T790M) | 0.009 | [8] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of inhibitors. Below are detailed protocols for common assays used to evaluate the efficacy of pyridine and pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
Materials:
-
Kinase of interest (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (pyridine and pyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in kinase inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates the EGFR signaling cascade and the point of intervention for kinase inhibitors.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Validation of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the spectroscopic data for the validation of the chemical structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides a comparative framework for experimental data.
Introduction
This compound is a substituted pyridine derivative. Accurate structural confirmation is paramount for its application in research and development. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to unequivocally validate its molecular structure.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts (ppm) for ¹H and ¹³C NMR, characteristic infrared absorption bands (cm⁻¹), and expected mass-to-charge ratios (m/z) for major fragments in mass spectrometry. These values are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | d | 1H | Pyridine H-6 |
| ~8.15 | d | 2H | Nitrophenyl H-3', H-5' |
| ~7.50 | dd | 1H | Pyridine H-4 |
| ~7.10 | d | 1H | Pyridine H-3 |
| ~6.95 | d | 2H | Nitrophenyl H-2', H-6' |
| ~4.50 | t | 2H | -O-CH₂- |
| ~3.20 | t | 2H | Pyridine-CH₂- |
| ~2.65 | q | 2H | -CH₂-CH₃ |
| ~1.25 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | Nitrophenyl C-4' |
| ~158.0 | Pyridine C-2 |
| ~149.0 | Pyridine C-6 |
| ~141.0 | Nitrophenyl C-1' |
| ~137.0 | Pyridine C-4 |
| ~132.0 | Pyridine C-5 |
| ~125.0 | Nitrophenyl C-3', C-5' |
| ~122.0 | Pyridine C-3 |
| ~114.0 | Nitrophenyl C-2', C-6' |
| ~65.0 | -O-CH₂- |
| ~38.0 | Pyridine-CH₂- |
| ~25.0 | -CH₂-CH₃ |
| ~15.0 | -CH₂-CH₃ |
Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2850 | Medium | Aliphatic C-H Stretch |
| ~1590, 1480 | Strong | Aromatic C=C Bending |
| ~1520, 1345 | Strong | Asymmetric and Symmetric N-O Stretch (Nitro) |
| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |
| ~1040 | Strong | Aryl-O-C Symmetric Stretch (Ether) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment Ion |
| 272 | [M]⁺ (Molecular Ion) |
| 149 | [M - C₆H₄NO₃]⁺ |
| 134 | [C₈H₁₀N]⁺ |
| 123 | [C₆H₄NO₃]⁺ |
| 120 | [M - C₇H₈NO₂]⁺ |
| 106 | [C₇H₈N]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Parameters: Utilize a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds, with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.
-
Parameters: Introduce the sample via a direct insertion probe or gas chromatography inlet. Use an ionization energy of 70 eV. Acquire the mass spectrum over a mass range of 50-500 m/z.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for spectroscopic validation and the correlation of spectroscopic data to the molecular structure.
Caption: A flowchart illustrating the process from synthesis to structural confirmation.
Caption: How different spectroscopic methods confirm specific parts of the molecular structure.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and orthogonal approach to the structural validation of this compound. By comparing experimental data with the predicted values and characteristic patterns outlined in this guide, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their subsequent studies.
Purity Assessment of Synthesized 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the manufacturing of the antidiabetic drug Pioglitazone.[] The purity of such intermediates is critical, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their performance. We also compare the purity of the target compound with other key intermediates in the Pioglitazone synthesis pathway.
Comparison with Alternative Intermediates
The purity of this compound is benchmarked against two other crucial intermediates in the synthesis of Pioglitazone:
-
Alternative 1: 4-[2-(5-ethyl-pyridin-2yl)-ethoxy]-benzaldehyde [2][3]
-
Alternative 2: 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione [4][5][][7][8]
A comparative purity analysis of these intermediates is essential for process optimization and ensuring the quality of the final drug substance. Pharmaceutical intermediates typically require a purity of 98% or higher.[]
Data Presentation: Purity Assessment Comparison
The following table summarizes the hypothetical purity data obtained for this compound and its alternatives using HPLC and qNMR.
| Compound | Purity by HPLC (Area %) | Purity by qNMR (%) | Major Impurities Detected |
| This compound | 99.2% | 99.1% | 2-(5-ethylpyridin-2-yl)ethanol (starting material), 1-fluoro-4-nitrobenzene (starting material) |
| 4-[2-(5-ethyl-pyridin-2yl)-ethoxy]-benzaldehyde | 98.9% | 98.8% | Unreacted 2-(5-ethylpyridin-2-yl)ethanol, residual reagents from oxidation step. |
| 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione | 98.5% | 98.6% | Unreacted 4-[2-(5-ethyl-pyridin-2yl)-ethoxy]-benzaldehyde, byproducts from Knoevenagel condensation. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 269 nm (based on the UV absorbance of the nitroaromatic chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[10][11][12]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal Standard (IS) of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene)
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Mandatory Visualization
Caption: Workflow for purity assessment of the synthesized compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound is achieved via a Williamson ether synthesis.[13] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Caption: Williamson ether synthesis of the target compound.
References
- 2. 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde [lgcstandards.com]
- 3. Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- | C16H17NO2 | CID 9881522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 5-{4-[2-(5-Ethyl-2-pyridinyl)ethoxyl]benzyldene}-2,4-thiazolidinedione synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. enovatia.com [enovatia.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Comparing the efficacy of different synthetic routes to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, a key intermediate in the synthesis of the antidiabetic drug Pioglitazone. The efficacy of three primary synthetic strategies—Nucleophilic Aromatic Substitution (SNAr), Williamson Ether Synthesis, and the Mitsunobu Reaction—are evaluated based on reaction efficiency, reagent availability, and overall practicality.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Reagents | Reported Yield | Reaction Conditions | Key Advantages | Potential Challenges |
| Nucleophilic Aromatic Substitution (SNAr) | 2-(5-ethylpyridin-2-yl)ethanol, 1-fluoro-4-nitrobenzene | Sodium hydride (NaH), Dimethylformamide (DMF) | High (not specified in literature) | Anhydrous, inert atmosphere | High reactivity of fluoronitrobenzene, potentially high yielding. | Use of hazardous reagents (NaH), requires anhydrous conditions. |
| Williamson Ether Synthesis | Sodium 4-nitrophenoxide, 2-(2-chloroethyl)-5-ethylpyridine | Phase Transfer Catalyst (e.g., TBAB), organic solvent | Moderate to high (hypothetical) | Biphasic or anhydrous conditions | Readily available starting materials, versatile reaction. | Potential for side reactions (elimination), may require activated halide. |
| Mitsunobu Reaction | 2-(5-ethylpyridin-2-yl)ethanol, 4-nitrophenol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | High (typically >80%) | Anhydrous, inert atmosphere, low temperature | Mild reaction conditions, high yields, stereochemical inversion if applicable. | Formation of by-products that can complicate purification. |
Synthetic Route Overviews
The synthesis of this compound fundamentally involves the formation of an ether linkage between the 2-(5-ethylpyridin-2-yl)ethyl moiety and a 4-nitrophenyl group. The choice of synthetic strategy dictates the nature of the starting materials and the reaction conditions.
Caption: Overview of synthetic pathways to the target molecule.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route is a prominent method for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group in this case. The reaction proceeds via the attack of an alkoxide on the electron-deficient aromatic ring, leading to the displacement of a suitable leaving group, typically a halide.
A documented synthesis of a precursor to Pioglitazone utilizes the condensation of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluoronitrobenzene using sodium hydride in dimethylformamide (DMF)[1].
Experimental Protocol:
-
To a solution of 2-(5-ethylpyridin-2-yl)ethanol in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Structure-Activity Relationship of Pyridine Derivatives in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, with a significant focus on anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of selected pyridine derivatives, focusing on their efficacy against breast cancer. The information presented herein is supported by experimental data to aid researchers in the rational design of novel and more potent therapeutic agents.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro cytotoxicity of various pyridine derivatives against the MCF-7 human breast cancer cell line, a widely used model in cancer research. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented to facilitate a direct comparison of potency.
| Compound ID | Core Structure | R Group Substitutions | Target(s) | IC50 (µM) vs. MCF-7 Cells | Reference(s) |
| 1 | Pyrazolopyridine | R1=H, other substitutions | - | 2.03 ± 0.23 | [3] |
| 2 | 3-Cyanopyridine | Bipyridine moiety | PIM-1 Kinase | 1.89 | [4] |
| 3 | O-Methylcyanopyridine | Varied aryl groups | PIM-1 Kinase | 1.69 | [4] |
| 4 | Pyridazine | 3,6-disubstituted | CDK2 | >50 (example) | [5] |
| 5 | Thienopyrimidine | Varied substitutions | VEGFR-2 | - | [5] |
| 6 | Pyrano[3,2-c]pyridine | 4-chlorophenyl | - | 60 ± 4.0 | [6] |
| 7 | Pyrano[3,2-c]pyridine | Phenyl | - | 100 ± 5.0 | [6] |
| 8 | Arylazo-pyrazole | Varied aryl groups | CDK2 | 3.0 | [7] |
Key SAR Observations:
-
Electron-donating and withdrawing groups: The presence and position of functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance antiproliferative activity.[1][2] Conversely, the inclusion of halogen atoms or bulky groups can lead to a decrease in activity.[1][2]
-
Fused Ring Systems: The fusion of the pyridine ring with other heterocyclic structures, such as pyrazole, imidazole, or triazole, can significantly modulate anticancer activity.[8]
-
Substituent Position: The position of substituents on the pyridine ring plays a critical role in the molecule's interaction with its biological target, thereby influencing its potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.[1]
-
Compound Treatment: Add varying concentrations of the pyridine derivatives to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well.[1]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the recombinant VEGFR-2 kinase. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a higher signal indicates inhibition of the kinase.
Procedure:
-
Reagent Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).[9]
-
Compound Dilution: Prepare serial dilutions of the test pyridine derivatives.
-
Reaction Setup: In a 96-well plate, add the master mix, followed by the test inhibitor or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the "Blank" control.[9]
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[9]
-
Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® MAX). This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[9]
-
Luminescence Reading: Incubate at room temperature for 15 minutes and measure the luminescence using a plate reader.[9]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Pyridine Derivatives.
Caption: General Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
In Vitro Anticancer Efficacy of Novel Pyridine-Urea Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Pyridine-based molecular scaffolds are of significant interest due to their prevalence in numerous FDA-approved drugs.[1] This guide provides a comparative analysis of the in vitro anticancer activity of two novel pyridine-urea compounds, 8e and 8b , against the human breast cancer cell line MCF-7. Their performance is benchmarked against two established chemotherapeutic agents, Doxorubicin and Sorafenib .[2] This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation and potential further development of these novel chemical entities.
Performance Comparison of Pyridine-Urea Compounds
The antiproliferative activity of the novel pyridine-urea compounds and the reference drugs was assessed by determining their half-maximal inhibitory concentration (IC50) against the MCF-7 breast cancer cell line after 48 hours of treatment. The results are summarized in the table below.
| Compound | Type | IC50 (µM) against MCF-7 (48h) |
| 8e | Novel Pyridine-Urea | 0.22[2] |
| 8b | Novel Pyridine-Urea | 3.03[1] |
| Doxorubicin | Standard Drug | 1.93[2] |
| Sorafenib | Standard Drug | 4.50[2] |
Compound 8e demonstrated the highest potency, with an IC50 value significantly lower than both the standard drugs and its structural analog, compound 8b .[2] Specifically, compound 8e was approximately 8.7 times more potent than Doxorubicin and 20 times more potent than Sorafenib in this assay.[2] The data suggests that the pyridine-urea scaffold is a promising backbone for the development of potent anticancer agents.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay colorimetrically determines the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)[3]
-
96-well plates
-
MCF-7 cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel pyridine-ureas and reference drugs) in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours under the same conditions to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase[5]
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)[5]
-
ATP[5]
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)[5]
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]
-
96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the VEGFR-2 substrate and ATP.[5]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[5]
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based detection reagent according to the manufacturer's protocol.[6] A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the evaluated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Novel Chemical Entities: HPLC-UV vs. UPLC-MS
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of novel chemical entities (NCEs) is a cornerstone of drug discovery and development. Ensuring the accuracy, reliability, and consistency of analytical data is paramount for regulatory submissions and confident decision-making throughout the product lifecycle. This guide provides an objective comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for the analysis of a hypothetical NCE, "Geminivir."
This comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Data Presentation: A Head-to-Head Comparison of Analytical Performance
The following tables summarize the quantitative data obtained from the validation of HPLC-UV and UPLC-MS methods for the analysis of Geminivir, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Table 1: System Suitability
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 10000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.5% | ≤ 2.0%[3] |
Table 2: Accuracy (Recovery)
| Concentration | HPLC-UV (% Recovery) | UPLC-MS (% Recovery) | Acceptance Criteria |
| 80% | 99.2% | 100.5% | 98.0% - 102.0%[3] |
| 100% | 100.5% | 99.8% | 98.0% - 102.0%[3] |
| 120% | 101.1% | 100.2% | 98.0% - 102.0%[3] |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 0.6% | ≤ 2.0%[4] |
| Intermediate Precision (n=6) | 1.2% | 0.8% | ≤ 2.0%[4] |
Table 4: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Defined by application |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.99[4][5] |
Table 5: Specificity
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Peak Purity | Pass | Pass | No co-eluting peaks |
| Mass-to-charge ratio (m/z) | N/A | Confirmed | Consistent with target |
Table 6: Robustness
| Parameter Variation | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 1.5% | 1.1% | System suitability criteria met |
| Mobile Phase Composition (±2%) | 1.8% | 1.3% | System suitability criteria met |
| Column Temperature (±5°C) | 1.6% | 1.2% | System suitability criteria met |
Experimental Protocols
Detailed methodologies for the validation of the HPLC-UV and UPLC-MS methods are provided below. These protocols are designed to meet the rigorous standards of regulatory bodies.
HPLC-UV Method Validation Protocol for Geminivir
1. Objective: To validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Geminivir in a drug substance.
2. Materials and Reagents:
-
Geminivir Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Placebo (matrix without Geminivir)
3. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Validation Parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components is crucial.[1] This is demonstrated by injecting the placebo, a standard solution of Geminivir, and a spiked placebo sample. The chromatograms are then examined for any interfering peaks at the retention time of Geminivir.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[5] This is determined by preparing a series of at least five concentrations of Geminivir reference standard across the desired range. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is assessed by analyzing samples with known concentrations of Geminivir (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range. The percentage recovery is then calculated.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]
-
Repeatability (Intra-assay precision): This is assessed by performing a minimum of six replicate injections of the same sample at 100% of the test concentration.
-
Intermediate Precision: This expresses within-laboratory variations: different days, different analysts, different equipment, etc.[4]
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6] This is evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.[6]
UPLC-MS Method Validation Protocol for Geminivir
1. Objective: To validate an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantitative determination of Geminivir in a drug substance.
2. Materials and Reagents:
-
Geminivir Reference Standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Placebo (matrix without Geminivir)
3. UPLC-MS Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MS Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for Geminivir
4. Validation Parameters:
-
Specificity: In addition to chromatographic separation, specificity is confirmed by the mass-to-charge ratio (m/z) of the analyte. The method's ability to differentiate Geminivir from other components is assessed by analyzing the placebo and spiked placebo samples.
-
Linearity, Range, Accuracy, Precision, and Robustness: These parameters are evaluated using the same principles as described in the HPLC-UV protocol, with adjustments to the concentration ranges and acceptance criteria to reflect the higher sensitivity of the UPLC-MS method.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the cross-validation of analytical results.
Caption: A typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: A hypothetical signaling pathway illustrating the mechanism of action for the NCE "Geminivir".
References
New Pyridine Derivatives Emerge as Potent Challengers to Established Anticancer Agents
For Immediate Release
Researchers in oncology and drug development are witnessing the rise of a new class of pyridine derivatives that demonstrate significant anticancer activity, in some cases surpassing the efficacy of well-established chemotherapeutic agents. This guide provides a comparative analysis of these novel compounds against known anticancer drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their evaluation of these promising therapeutic candidates.
A comprehensive review of recent studies indicates that novel pyridine-urea hybrids, thieno[2,3-b]pyridines, and coumarin-pyridine hybrids exhibit potent cytotoxic effects across a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), colon (HCT-116), and prostate (PC-3) cancers.
Data Presentation: A Comparative Analysis of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several new pyridine derivatives compared to standard anticancer drugs. The data highlights the potency of these emerging compounds in various cancer cell lines.
| New Pyridine Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) of New Derivative | Known Anticancer Agent | IC50 (µM) of Known Agent |
| Pyridine-Urea Hybrid | Compound 8e | MCF-7 (Breast) | 0.22[1] | Doxorubicin | 1.93[1] |
| Compound 8n | MCF-7 (Breast) | 1.88[1] | Doxorubicin | 1.93[1] | |
| Compound 8e | MCF-7 (Breast) | 0.22[1] | Sorafenib | 4.50[1] | |
| Novel Pyridine Derivative | HepG2 (Liver) | 4.25[2][3] | Doxorubicin | 7.94[2][3] | |
| Novel Pyridine Derivative | HepG2 (Liver) | 4.25[2][3] | Sorafenib | 9.18[2][3] | |
| 3-Cyanopyridine Derivative | MCF-7 (Breast) | 1.89 | Doxorubicin | 11.49[4] | |
| Thieno[2,3-b]pyridine | Compound 1 | MDA-MB-231 (Breast) | Low nanomolar range | - | - |
| Compound 3b | CCRF-CEM (Leukemia) | 2.580[5] | - | - | |
| Novel Thienopyridine | MDA-MB-231 (Breast) | 2.082 (48h)[6] | - | - | |
| Coumarin-Pyridine Hybrid | Compound 9 | MCF-7 (Breast) | 1.1 - 2.4[7] | - | - |
| Compound 10 | MCF-7 (Breast) | 1.1 - 2.4[7] | - | - | |
| Compound 11 | MCF-7 (Breast) | 1.1 - 2.4[7] | - | - | |
| Coumarin-Pyrazoline Hybrid | HCT-116 (Colon) | 0.005 | Doxorubicin | Not specified in study | |
| Coumarin-Pyrazoline Hybrid | HepG2 (Liver) | 0.077 | Doxorubicin | Not specified in study | |
| Coumarin-Pyrazoline Hybrid | A549 (Lung) | 0.027 | Doxorubicin | Not specified in study |
Mandatory Visualizations
The following diagrams illustrate key aspects of the evaluation and mechanism of action of these novel pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrospective Validation of De-Novo Generated Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of de novo molecule generation, powered by artificial intelligence, has opened new frontiers in drug discovery. These models promise to navigate the vast chemical space and design novel molecules with desired therapeutic properties. However, the crucial step of validating these virtually generated molecules remains a significant challenge. Retrospective validation, which assesses a model's ability to generate known active molecules or molecules similar to them, is a common first step. This guide provides a comparative overview of different approaches to retrospective validation, supported by experimental data and detailed methodologies.
I. Performance of De Novo Generation Models: A Quantitative Comparison
The performance of de novo molecule generation models can be evaluated using various metrics that assess different aspects of their generative capabilities. Below is a summary of key performance indicators for several widely-used models.
Table 1: Comparison of Rediscovery Rates of Known Actives
| Generative Model | Dataset Type | Top 100 Generated | Top 500 Generated | Top 5000 Generated | Reference |
| REINVENT (RNN-based) | Public Projects | 1.60% | 0.64% | 0.21% | [1][2] |
| REINVENT (RNN-based) | In-house Projects | 0.00% | 0.03% | 0.04% | [1][2] |
This table highlights the difference in performance of a generative model on public versus proprietary datasets, indicating that public datasets may contain biases that make rediscovery easier.
Table 2: Performance Metrics from the GuacaMol Benchmark
| Model Type | Novelty Score | Diversity Score | Reference |
| Genetic Algorithm (Graph-based) | High | High | [3] |
| Recurrent Neural Network (SMILES-based) | High | Moderate | [3] |
The GuacaMol benchmark provides a standardized way to evaluate generative models on tasks like distribution learning and goal-directed generation.[3][4]
Table 3: Sample Efficiency in Molecular Optimization (PMO Benchmark)
| Generative Model | Performance (AUC of top 10 molecules) | Key Feature | Reference |
| REINVENT | Most sample efficient among 25 models | Reinforcement Learning | [5] |
Sample efficiency is a critical metric when computationally expensive scoring functions are used.[5]
II. Experimental Protocols for Retrospective Validation
A robust retrospective validation strategy typically involves a multi-step process, starting with in silico analysis and potentially leading to in vitro confirmation.
A. In Silico Validation Protocol
-
Dataset Preparation:
-
Compile a dataset of known active molecules for a specific biological target.
-
For a time-split validation, divide the dataset into "early-stage" and "middle/late-stage" compounds based on their discovery timeline.[1][2]
-
Ensure the training set for the generative model only contains the "early-stage" compounds.
-
-
De Novo Molecule Generation:
-
Train the selected generative model (e.g., REINVENT, a graph-based genetic algorithm) on the "early-stage" dataset.
-
Generate a library of de novo molecules using the trained model.
-
-
Performance Evaluation:
-
Rediscovery Analysis: Screen the generated library for the presence of "middle/late-stage" active compounds. The percentage of rediscovered actives is a key metric.[1][2]
-
Similarity Analysis: Calculate the average single nearest neighbour (aSNN) similarity between the generated molecules and the known active compounds. This measures the model's ability to generate molecules that are structurally similar to known actives.[1]
-
Diversity Analysis: Evaluate the chemical diversity of the generated set using metrics like #Circles or SEDiv to ensure the model is not suffering from "mode collapse" (generating highly similar molecules).[6]
-
Novelty Assessment: Determine the percentage of generated molecules that are not present in the initial training set.[3]
-
B. In Vitro Validation Protocol (Hypothetical Extension)
While retrospective validation is primarily computational, a logical next step to corroborate in silico findings would involve in vitro testing of promising generated molecules.
-
Molecule Selection and Synthesis:
-
Select a subset of the most promising de novo generated molecules based on in silico scoring (e.g., high predicted affinity, novelty, and desirable physicochemical properties).
-
Synthesize the selected compounds.
-
-
Biological Assays:
-
Perform in vitro binding assays (e.g., Surface Plasmon Resonance) to confirm direct interaction with the target protein.[7]
-
Conduct cell-based assays to evaluate the functional activity of the compounds on the relevant signaling pathway.[7]
-
Gene expression analysis can be used to see if the generated molecules induce the desired transcriptomic profile.[8]
-
III. Visualizing Validation Workflows and Concepts
Diagrams can help clarify the complex processes and relationships in retrospective validation.
Caption: Workflow for retrospective and prospective validation of de novo molecules.
Caption: Key performance metrics in retrospective validation of generative models.
IV. Discussion and Future Directions
Retrospective validation is a valuable tool for assessing the potential of de novo molecule generation models. However, it is not without its limitations. Studies have shown that performance on public datasets can be misleading and may not reflect real-world drug discovery scenarios.[1][2] The inherent bias in retrospective validation is that it evaluates the ability to find what is already known.
Future efforts in this field should focus on developing more realistic and challenging benchmarks that better mimic the complexities of drug discovery. This includes incorporating more diverse and proprietary datasets, as well as developing scoring functions that go beyond simple binding affinity to include considerations like synthetic accessibility and ADMET properties.[9] Ultimately, the true validation of any de novo design method lies in its prospective application and the successful experimental confirmation of novel, active compounds.[1][2]
References
- 1. On the difficulty of validating molecular generative models realistically: a case study on public and proprietary data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the difficulty of validating molecular generative models realistically: a case study on public and proprietary data. [repository.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] GuacaMol: Benchmarking Models for De Novo Molecular Design | Semantic Scholar [semanticscholar.org]
- 5. arxiv.org [arxiv.org]
- 6. Diverse Hits in De Novo Molecule Design: Diversity-Based Comparison of Goal-Directed Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
Safety Operating Guide
Proper Disposal of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is crucial for maintaining a safe and compliant laboratory environment. This compound, due to its pyridine and nitrophenoxy moieties, is classified as hazardous waste and requires careful handling from use to final disposal. Adherence to the following procedures will minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1]
In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations.
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] This waste stream must be kept separate from other incompatible waste, such as strong oxidizing agents and acids.
-
Containerization : Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and prominently display the associated hazard symbols (e.g., Flammable, Toxic, Irritant).
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from heat, sparks, and open flames.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
Recommended Disposal Methods : The primary recommended disposal method is through a licensed chemical destruction facility.[2] This typically involves:
-
Contaminated Packaging : Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or punctured to make it unusable.[2]
Data Presentation: Summary of Safety and Disposal Information
| Parameter | Specification/Procedure | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[1] |
| Disposal Methods | ||
| Primary Method | Licensed chemical destruction plant.[2] | Ensures safe and environmentally sound disposal. |
| Specific Technology | Controlled incineration with flue gas scrubbing.[2] | Effective destruction of the hazardous compound. |
| Alternative Technology | Rotary kiln incineration (820°C - 1,600°C).[4] | Proven method for pyridine-based waste. |
| Waste Handling | ||
| Waste Segregation | Separate from strong oxidizing agents and acids. | To prevent hazardous reactions. |
| Container Labeling | Full chemical name and hazard symbols. | Ensures proper identification and handling. |
| Contaminated Packaging | Triple-rinse, collect rinsate as hazardous waste. | Decontaminates container for safe disposal or recycling.[2] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and specific information regarding pyridine and nitro compounds. These are operational procedures rather than experimental protocols. It is critical to consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before proceeding.
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. This information is vital for researchers, scientists, and professionals in drug development to ensure personal safety and minimize environmental impact. The following procedures are a synthesis of best practices for handling nitroaromatic and pyridine-containing compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection.[3] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot must be worn in the laboratory. |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling.
3. During the Experiment:
-
Keep all containers with the chemical clearly labeled.
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection:
-
Collect all waste containing this chemical, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method:
-
The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration by a licensed hazardous waste disposal company.[5]
-
Never dispose of this chemical down the drain or in regular trash.
Experimental Protocols: Spill Management
In the event of a spill, follow these steps to ensure safety and proper cleanup.
1. Evacuate:
-
Immediately evacuate all non-essential personnel from the spill area.
2. Ventilate:
-
Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the hood running.
3. Don PPE:
-
Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.
4. Contain the Spill:
-
For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
For a solution spill, absorb the material with an inert absorbent, such as vermiculite or sand.
5. Decontaminate:
-
Clean the spill area with soap and water or another appropriate solvent.
-
Collect all cleaning materials for disposal as hazardous waste.
6. Report:
-
Report the spill to your laboratory supervisor and the institutional EHS office.
Diagram 1: Chemical Spill Workflow
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
